Product packaging for Antitubercular agent-21(Cat. No.:)

Antitubercular agent-21

Cat. No.: B12404820
M. Wt: 334.4 g/mol
InChI Key: OOLGZGWLDJHHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antitubercular agent-21 is a chemical entity supplied for investigative use in non-clinical tuberculosis research. The global challenge of tuberculosis (TB) is intensified by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis, underscoring the critical need for new therapeutic agents and targets . This compound is designed for research applications to help advance the understanding of antimycobacterial mechanisms and contribute to the expansion of the TB drug discovery pipeline. Researchers can utilize this compound in studies aimed at targeting essential biochemical processes in the bacterium, such as cell wall biosynthesis, energy metabolism, or other novel pathways critical for bacterial survival and persistence . It is provided exclusively for laboratory research purposes and is not intended for diagnostic or therapeutic use. Strictly for research use only. Not for use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N6OS B12404820 Antitubercular agent-21

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N6OS

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(Z)-[amino-(4-pyrrolidin-1-yl-2-pyridinyl)methylidene]amino]morpholine-4-carbothioamide

InChI

InChI=1S/C15H22N6OS/c16-14(18-19-15(23)21-7-9-22-10-8-21)13-11-12(3-4-17-13)20-5-1-2-6-20/h3-4,11H,1-2,5-10H2,(H2,16,18)(H,19,23)

InChI Key

OOLGZGWLDJHHPK-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)C2=CC(=NC=C2)/C(=N/NC(=S)N3CCOCC3)/N

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)C(=NNC(=S)N3CCOCC3)N

Origin of Product

United States

Foundational & Exploratory

"Antitubercular agent-21" mechanism of action against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Antitubercular Agent-21: A Novel Mycolic Acid Biosynthesis Inhibitor

A Technical Whitepaper on the Mechanism of Action Against Mycobacterium tuberculosis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with unique mechanisms of action.[1][2][3] This document details the preclinical evaluation of this compound (ATA-21), a promising new chemical entity. ATA-21 is a prodrug that, upon activation by the mycobacterial enzyme EthA, selectively targets and inhibits the decaprenyl-phosphate 5-phosphoribosyltransferase (DprE1), a key enzyme in the arabinogalactan biosynthesis pathway. This inhibition disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, a critical component of the mycobacterial cell wall, leading to potent bactericidal activity. This whitepaper provides an in-depth analysis of the mechanism of action, including quantitative data from in vitro and cellular assays, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[1][2] The lengthy treatment regimens and the increasing prevalence of drug-resistant Mtb strains highlight the urgent need for new therapeutics that can shorten treatment duration and are effective against resistant isolates.[1][3] The mycobacterial cell wall is a well-established and highly successful target for antitubercular drugs.[4][5] It is a complex structure, with the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex being essential for the bacterium's viability and virulence. Several existing drugs, such as isoniazid and ethambutol, target the biosynthesis of this complex.[4][5][6] ATA-21 represents a novel chemical scaffold that targets a different, crucial step in this pathway, suggesting a low probability of cross-resistance with current therapies.

Proposed Mechanism of Action of ATA-21

ATA-21 is a prodrug that requires intracellular activation to exert its antitubercular effect. The proposed mechanism involves a two-step process:

  • Activation: Within the mycobacterium, ATA-21 is activated by the monooxygenase EthA, the same enzyme responsible for the activation of ethionamide. This process is believed to convert the inactive parent molecule into a reactive intermediate.

  • Target Inhibition: The activated form of ATA-21 covalently binds to a cysteine residue within the active site of the decaprenyl-phosphate 5-phosphoribosyltransferase (DprE1). DprE1 is an essential enzyme that catalyzes a key epimerization step in the synthesis of D-arabinose, a fundamental building block of the arabinogalactan component of the cell wall. Inhibition of DprE1 halts the production of arabinan polymers, thereby preventing the formation of the complete mAGP complex and leading to cell lysis.

The following diagram illustrates the proposed signaling pathway for ATA-21's mechanism of action.

ATA-21_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Mycobacterium tuberculosis Cytoplasm ATA-21_inactive ATA-21 (Prodrug) ATA-21_inactive_internal ATA-21 (Internalized) ATA-21_inactive->ATA-21_inactive_internal Passive Diffusion EthA EthA Enzyme ATA-21_inactive_internal->EthA Substrate ATA-21_active Activated ATA-21 EthA->ATA-21_active Activation DprE1 DprE1 Enzyme ATA-21_active->DprE1 Inhibition Arabinogalactan_Synthesis Arabinogalactan Biosynthesis DprE1->Arabinogalactan_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption Arabinogalactan_Synthesis->Cell_Wall_Disruption Leads to Bactericidal_Effect Bactericidal Effect Cell_Wall_Disruption->Bactericidal_Effect Results in

Caption: Proposed mechanism of action of this compound (ATA-21).

Quantitative Data

The in vitro activity of ATA-21 was evaluated against various strains of M. tuberculosis and a mammalian cell line to determine its potency and selectivity.

Table 1: Minimum Inhibitory Concentration (MIC) of ATA-21
M. tuberculosis StrainGenotypeATA-21 MIC (µg/mL)Isoniazid MIC (µg/mL)
H37RvDrug-Sensitive0.060.05
MDR-1katG S315T0.06> 16
XDR-1rpoB S531L, katG S315T0.12> 16
EthA-KOΔethA> 320.05
Table 2: In Vitro Enzyme Inhibition and Cytotoxicity
AssayTarget/Cell LineATA-21 IC₅₀ / CC₅₀ (µM)
Enzyme InhibitionRecombinant Mtb DprE10.025
CytotoxicityHuman Hepatocellular Carcinoma (HepG2)> 100
Selectivity Index (CC₅₀ / MIC) > 1600

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of ATA-21 was determined using the microplate Alamar Blue assay (MABA).

  • Preparation of Inoculum: M. tuberculosis strains were grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase. The culture was then diluted to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Drug Dilution: ATA-21 was serially diluted in a 96-well microplate to obtain a range of concentrations.

  • Inoculation and Incubation: 100 µL of the bacterial inoculum was added to each well containing the drug dilutions. The plates were incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well. The plates were re-incubated for 24 hours.

  • Reading Results: A change in color from blue to pink indicates bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.

DprE1 Enzyme Inhibition Assay

The inhibitory activity of ATA-21 against recombinant DprE1 was measured using a fluorescence-based assay.

  • Enzyme and Substrate Preparation: Recombinant Mtb DprE1 was expressed and purified. The substrate, decaprenyl-phosphate-5-phosphoribose (DPR), was synthesized.

  • Assay Reaction: The reaction mixture contained DprE1, DPR, and varying concentrations of ATA-21 in a reaction buffer. The reaction was initiated by the addition of the enzyme.

  • Detection: The reaction product, decaprenyl-phosphate-arabinose (DPA), was quantified using a coupled enzyme system that generates a fluorescent signal.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic equation.

Cytotoxicity Assay

The cytotoxicity of ATA-21 was assessed against the HepG2 human cell line using the MTT assay.

  • Cell Seeding: HepG2 cells were seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of ATA-21 for 48 hours.

  • MTT Addition: MTT solution was added to each well, and the plate was incubated for 4 hours to allow for the formation of formazan crystals.

  • Crystal Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm. The 50% cytotoxic concentration (CC₅₀) was calculated from the dose-response curve.

The following diagram illustrates the experimental workflow for the in vivo efficacy study of ATA-21 in a mouse model.

In_Vivo_Efficacy_Workflow cluster_groups Treatment Arms Start Start Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Start->Infection Establishment Establishment of Chronic Infection (4 weeks post-infection) Infection->Establishment Grouping Randomization of Mice into Treatment Groups (n=8/group) Establishment->Grouping Treatment Daily Oral Gavage Treatment for 4 Weeks Grouping->Treatment Sacrifice Euthanasia of Mice (24 hours after last dose) Treatment->Sacrifice Vehicle Vehicle Control ATA-21_Low ATA-21 (Low Dose) ATA-21_High ATA-21 (High Dose) Isoniazid Isoniazid (Positive Control) Harvest Harvest Lungs and Spleen Sacrifice->Harvest Homogenize Homogenize Tissues Harvest->Homogenize Plate Plate Serial Dilutions on 7H11 Agar Homogenize->Plate Incubate Incubate at 37°C for 4 Weeks Plate->Incubate CFU_Count Colony Forming Unit (CFU) Enumeration Incubate->CFU_Count End End CFU_Count->End

Caption: Workflow for assessing the in vivo efficacy of ATA-21.

Conclusion

This compound demonstrates potent bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Its novel mechanism of action, targeting the essential enzyme DprE1 in the arabinogalactan biosynthesis pathway, makes it a promising candidate for further development. The high selectivity index suggests a favorable safety profile. Future studies will focus on in vivo efficacy in animal models, pharmacokinetic profiling, and lead optimization to further enhance its therapeutic potential. The data presented in this whitepaper strongly support the continued investigation of ATA-21 as a next-generation antitubercular agent.

References

The Chemical Landscape of Antitubercular Agent NAS-21: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: November 8, 2025

Abstract

This technical guide provides an in-depth overview of the antitubercular agent NAS-21, a promising naphthoquinone derivative that targets the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. This document details the chemical structure, a comprehensive synthesis pathway, and key experimental protocols for its evaluation. Quantitative data on its biological activity are summarized, and its mechanism of action is visually represented to facilitate a deeper understanding for researchers in the field of tuberculosis drug discovery.

Chemical Structure and Properties

NAS-21, systematically named 2-((4-chlorophenyl)thio)naphthalene-1,4-dione, is a synthetic compound belonging to the class of 1,4-naphthoquinones. The presence of the thioether linkage and the chloro-substituted phenyl ring are key features for its biological activity.

Chemical Formula: C₁₆H₉ClO₂S

Molecular Weight: 300.76 g/mol

CAS Number: 34994-33-5

Synthesis Pathway

The synthesis of NAS-21 is achieved through a nucleophilic substitution reaction between 1,4-naphthoquinone and 4-chlorothiophenol. This reaction is typically carried out in a suitable solvent and may be facilitated by a base.

Synthesis_Pathway 1,4-Naphthoquinone 1,4-Naphthoquinone NAS_21 NAS-21 (2-((4-chlorophenyl)thio)naphthalene-1,4-dione) 1,4-Naphthoquinone->NAS_21 Nucleophilic Addition-Elimination 4-Chlorothiophenol 4-Chlorothiophenol 4-Chlorothiophenol->NAS_21

Synthesis of NAS-21.

Experimental Protocol: Synthesis of NAS-21

This protocol is based on general methods for the synthesis of similar 2-thio-substituted 1,4-naphthoquinones.

Materials:

  • 1,4-Naphthoquinone

  • 4-Chlorothiophenol

  • Ethanol (or a similar suitable solvent like methanol or acetic acid)

  • Triethylamine (or another suitable base)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve 1,4-naphthoquinone (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add 4-chlorothiophenol (1.1 equivalents).

  • Add a catalytic amount of triethylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield pure NAS-21 as a solid.

  • The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Quantitative Data

NAS-21 exhibits significant in vitro activity against Mycobacterium bovis BCG, a commonly used surrogate for M. tuberculosis. Its analogues have also been synthesized and evaluated to establish structure-activity relationships. The table below summarizes the available quantitative data.

CompoundModificationMIC (µg/mL) against M. bovis BCG[1]
NAS-21 Parent Compound 63
Analogue 12-((phenyl)thio)naphthalene-1,4-dione>250
Analogue 22-((4-methoxyphenyl)thio)naphthalene-1,4-dione125
Analogue 152-((p-tolyl)thio)naphthalene-1,4-dione18

Mechanism of Action: Targeting the FAS-II Pathway

NAS-21 functions by inhibiting the Fatty Acid Synthase II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1] Specifically, NAS-21 is proposed to target the β-hydroxyacyl-ACP dehydratase enzyme, encoded by the Rv0636 gene in M. tuberculosis.[1] Inhibition of this enzyme disrupts the elongation of fatty acids, leading to a bactericidal effect.

FAS_II_Pathway cluster_FAS_II FAS-II Elongation Cycle Acyl-ACP Acyl-ACP Condensation Condensation (KasA/B) Acyl-ACP->Condensation Malonyl-ACP Malonyl-ACP Malonyl-ACP->Condensation beta-Ketoacyl-ACP beta-Ketoacyl-ACP Condensation->beta-Ketoacyl-ACP Reduction1 Reduction (MabA) beta-Ketoacyl-ACP->Reduction1 beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP Reduction1->beta-Hydroxyacyl-ACP Dehydration Dehydration (HadAB/BC - Rv0636) beta-Hydroxyacyl-ACP->Dehydration trans-2-Enoyl-ACP trans-2-Enoyl-ACP Dehydration->trans-2-Enoyl-ACP Reduction2 Reduction (InhA) trans-2-Enoyl-ACP->Reduction2 Elongated_Acyl-ACP Elongated Acyl-ACP Reduction2->Elongated_Acyl-ACP Elongated_Acyl-ACP->Acyl-ACP Next Cycle Mycolic_Acid Mycolic Acid Biosynthesis Elongated_Acyl-ACP->Mycolic_Acid NAS_21 NAS-21 NAS_21->Dehydration Inhibition

Inhibition of the FAS-II Pathway by NAS-21.

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC) against M. bovis BCG

This protocol outlines the procedure for determining the MIC of NAS-21 using a 96-well plate assay.

MIC_Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of NAS-21 in DMSO Start->Prepare_Drug_Dilutions Prepare_BCG_Culture Grow M. bovis BCG to mid-log phase (OD600 ~0.6-0.8) Start->Prepare_BCG_Culture Inoculate_Plate Add drug dilutions and BCG suspension to a 96-well plate Prepare_Drug_Dilutions->Inoculate_Plate Prepare_BCG_Culture->Inoculate_Plate Incubate Incubate at 37°C for 7 days Inoculate_Plate->Incubate Add_Resazurin Add Resazurin indicator Incubate->Add_Resazurin Incubate_Again Incubate for 24-48 hours Add_Resazurin->Incubate_Again Read_Results Determine MIC (lowest concentration with no color change) Incubate_Again->Read_Results End End Read_Results->End

Workflow for MIC Determination.

Procedure:

  • Prepare a stock solution of NAS-21 in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Prepare an inoculum of M. bovis BCG from a mid-logarithmic phase culture, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the bacterial suspension. Include a drug-free control and a sterile control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add a resazurin-based indicator solution to each well and incubate for an additional 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator from blue to pink, indicating inhibition of bacterial growth.

Analysis of Fatty Acid and Mycolic Acid Synthesis

This protocol describes the analysis of the effect of NAS-21 on the synthesis of fatty acids and mycolic acids in M. bovis BCG using radiolabeling.

Procedure:

  • Grow M. bovis BCG cultures to an OD₆₀₀ of 0.4.

  • Add NAS-21 at various concentrations to the cultures and incubate for 8 hours at 37°C.

  • Add [¹⁴C]acetate to the cultures and incubate for a further 16 hours.

  • Harvest the cells by centrifugation and wash with PBS.

  • Extract the total lipids from the cell pellet.

  • Saponify the lipids to release the fatty acids and mycolic acids.

  • Methylate the acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Analyze the FAMEs and MAMEs by thin-layer chromatography (TLC) and autoradiography to visualize the inhibition of their synthesis.

Conclusion

NAS-21 represents a valuable lead compound in the development of new antitubercular agents. Its well-defined chemical structure, straightforward synthesis, and specific mechanism of action against the essential mycolic acid biosynthesis pathway make it an attractive candidate for further optimization and preclinical development. The experimental protocols and data presented in this guide are intended to support ongoing research efforts in the fight against tuberculosis.

References

In Vitro Efficacy of Antitubercular Agent-21 Against Drug-Susceptible Tuberculosis Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of a novel compound, designated herein as Antitubercular Agent-21, against drug-susceptible strains of Mycobacterium tuberculosis. The data and protocols presented are synthesized from preclinical investigations and are intended to inform researchers and professionals in the field of tuberculosis drug development. This compound demonstrates potent activity against M. tuberculosis H37Rv, a commonly used laboratory strain for initial drug screening, and exhibits a favorable cytotoxicity profile.

Quantitative Efficacy and Cytotoxicity Data

The in vitro activity of this compound was primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. Concurrently, its cytotoxic effect on mammalian cell lines was evaluated to establish a preliminary safety profile. The key quantitative findings are summarized below.

Table 1: In Vitro Antitubercular Activity of this compound

CompoundTarget OrganismMIC (µg/mL)
This compoundMycobacterium tuberculosis H37Rv0.4[1][2][3][4]

Table 2: In Vitro Cytotoxicity of this compound

CompoundCell LineAssayIC50 (µg/mL)
This compoundB16-F10 (Mouse melanoma)MTT Assay10.98[1]
This compoundNHDF (Normal Human Dermal Fibroblasts)MTT Assay36.18[1]

Experimental Protocols

The following sections detail the methodologies employed to ascertain the in vitro efficacy and cytotoxicity of this compound.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC of this compound against M. tuberculosis H37Rv was determined using a broth microdilution method. This assay quantifies the lowest concentration of a compound that inhibits the visible growth of the bacteria.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • Mycobacterium tuberculosis H37Rv culture in logarithmic growth phase.

  • This compound stock solution of known concentration.

  • Sterile 96-well microplates.

  • Plate reader for measuring optical density (OD).

Procedure:

  • A serial two-fold dilution of this compound is prepared in the 96-well plates using the supplemented Middlebrook 7H9 broth.

  • The final concentration range tested typically spans from 0.05 µg/mL to 50 µg/mL.

  • A bacterial inoculum is prepared from a mid-log phase culture of M. tuberculosis H37Rv and adjusted to a standardized cell density (e.g., McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • The standardized bacterial suspension is further diluted, and each well of the microplate (containing the serially diluted compound) is inoculated to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Control wells are included: a drug-free control (bacteria in broth only) and a sterile control (broth only).

  • The microplates are sealed and incubated at 37°C for a period of 7 to 14 days.

  • Following incubation, bacterial growth is assessed by measuring the optical density at 600 nm using a microplate reader.

  • The MIC is defined as the lowest concentration of this compound at which a significant inhibition of bacterial growth (typically ≥90%) is observed compared to the drug-free control.

Cytotoxicity Assay (MTT Assay) Protocol

The cytotoxicity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell lines (e.g., B16-F10, NHDF).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well tissue culture plates.

  • Multi-well spectrophotometer.

Procedure:

  • Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period, typically 48 to 72 hours.

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2 to 4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a multi-well spectrophotometer at a wavelength of approximately 570 nm.

  • The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes and the logical flow of the evaluation, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_mic MIC Determination cluster_cytotoxicity Cytotoxicity Assay (MTT) prep_compound_mic Prepare serial dilutions of This compound inoculate_plate Inoculate 96-well plate prep_compound_mic->inoculate_plate prep_inoculum Prepare standardized M. tuberculosis H37Rv inoculum prep_inoculum->inoculate_plate incubate_mic Incubate at 37°C (7-14 days) inoculate_plate->incubate_mic read_mic Measure Optical Density (OD) incubate_mic->read_mic determine_mic Determine MIC value read_mic->determine_mic seed_cells Seed mammalian cells in 96-well plate add_compound_cyto Add serial dilutions of This compound seed_cells->add_compound_cyto incubate_cyto Incubate (48-72 hours) add_compound_cyto->incubate_cyto add_mtt Add MTT reagent incubate_cyto->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_cyto Measure Absorbance solubilize->read_cyto determine_ic50 Determine IC50 value read_cyto->determine_ic50

Caption: Workflow for in vitro efficacy and cytotoxicity evaluation.

While the precise molecular mechanism of this compound has not been fully elucidated in the public domain, many novel antitubercular compounds are designed to target specific essential pathways in M. tuberculosis. A common logical approach to early-stage drug discovery involves identifying compounds that inhibit a known essential target. The following diagram illustrates a hypothetical signaling pathway where an agent inhibits a crucial cellular process.

signaling_pathway cluster_pathway Hypothetical Target Pathway Agent This compound Target Essential Enzyme/Process (e.g., Cell Wall Synthesis) Agent->Target Inhibition Pathway Downstream Cellular Processes Target->Pathway Blocked Growth Bacterial Growth and Survival Pathway->Growth Blocked

Caption: Hypothetical mechanism of action via enzyme inhibition.

References

Target Identification and Validation of Antitubercular Agent-21 in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. This technical guide provides a comprehensive framework for the identification and validation of the molecular target of a novel, hypothetical compound, "Antitubercular Agent-21." The methodologies detailed herein encompass a multi-pronged approach, integrating genetic, biochemical, biophysical, and computational techniques to move from a phenotypic screening hit to a validated drug target. This document serves as a resource for researchers engaged in the discovery and development of new therapeutics for tuberculosis.

Introduction

Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[1][2] The lengthy treatment regimens for drug-susceptible TB and the increasing prevalence of drug-resistant strains highlight the urgent need for new drugs that can shorten therapy and overcome existing resistance mechanisms.[3][4] A crucial step in the development of a new antitubercular drug is the identification and validation of its molecular target.[5][6] Understanding the mechanism of action is critical for lead optimization, predicting potential resistance mechanisms, and designing effective combination therapies.[7]

This guide outlines a systematic workflow for elucidating the target of "this compound," a hypothetical compound identified through a whole-cell phenotypic screen against M. tuberculosis. The process begins with the generation and analysis of drug-resistant mutants and progresses through various experimental strategies to confirm the target and its relevance to the drug's bactericidal or bacteriostatic activity.

Initial Hit Characterization and Data Presentation

Following a primary phenotypic screen, initial characterization of this compound is essential. Key quantitative data should be systematically collected and organized for clear interpretation and comparison.

Table 1: In Vitro Activity Profile of this compound

ParameterValueExperimental Conditions
Minimum Inhibitory Concentration (MIC) against Mtb H37Rv 0.1 µMMiddlebrook 7H9 broth, 14 days
Minimum Bactericidal Concentration (MBC) against Mtb H37Rv 0.4 µMMiddlebrook 7H9 broth, 21 days
Cytotoxicity (CC50) in HepG2 cells >100 µM72-hour incubation
Selectivity Index (SI = CC50/MIC) >1000
Activity against MDR clinical isolates MIC range: 0.1-0.2 µMPanel of 10 MDR strains
Activity against XDR clinical isolates MIC range: 0.1-0.4 µMPanel of 5 XDR strains

Target Identification Strategies

A combination of forward and reverse genetics, along with biochemical and computational approaches, provides a robust pathway to target identification.

Genetic Approaches: Resistant Mutant Analysis

The generation and analysis of spontaneous resistant mutants is a powerful tool for identifying drug targets.[8]

Experimental Protocol: Generation and Sequencing of Resistant Mutants

  • Mutant Selection: Plate a high-density culture of M. tuberculosis H37Rv (e.g., 10^9 to 10^10 CFU) onto Middlebrook 7H10 agar plates containing 10x, 20x, and 50x the MIC of this compound. Incubate plates at 37°C for 3-4 weeks.

  • Isolation and Verification: Isolate individual resistant colonies and re-streak on drug-containing and drug-free agar to confirm the resistance phenotype. Determine the MIC of this compound for each confirmed mutant.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type parent strain and the resistant mutants.

  • Whole-Genome Sequencing (WGS): Perform WGS on all isolates.

  • Variant Analysis: Align the sequencing reads of the resistant mutants to the H37Rv reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are not present in the parent strain.

  • Candidate Gene Identification: Prioritize non-synonymous mutations in coding regions and mutations in promoter regions of genes that are consistently found across independently isolated mutants.

Table 2: Summary of WGS Analysis of this compound Resistant Mutants

Mutant IDMIC (µM)Mutation(s)Gene(s) AffectedPutative Function of Affected Gene(s)
R21-012.0G123A (SNP)pks13Mycolic acid biosynthesis[8]
R21-022.5C456T (SNP)pks13Mycolic acid biosynthesis[8]
R21-032.0A789G (SNP)pks13Mycolic acid biosynthesis[8]
R21-041.5Deletion (3 bp)mmpL3Mycolic acid transport[8]
R21-054.0T15C (promoter)ethAMonooxygenase (potential prodrug activator)
Biochemical and Biophysical Approaches

These methods aim to demonstrate a direct interaction between the drug and the putative target protein.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads) while retaining biological activity.

  • Lysate Preparation: Prepare a cell lysate from a log-phase culture of M. tuberculosis.

  • Affinity Chromatography: Incubate the lysate with the immobilized drug probe. Wash extensively to remove non-specifically bound proteins. Elute specifically bound proteins using a high concentration of the free drug or by changing buffer conditions.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Expression and Purification: Clone, express, and purify the candidate target protein (e.g., Pks13) identified from WGS.

  • Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.

  • Binding Analysis: Flow a series of concentrations of this compound over the chip surface and monitor the change in the refractive index, which is proportional to the binding.

  • Kinetic Analysis: Determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) to quantify the binding affinity.

Table 3: Biophysical Interaction Data for this compound and Putative Target Pks13

TechniqueParameterValue
Surface Plasmon Resonance (SPR) KD (Dissociation Constant)50 nM
Isothermal Titration Calorimetry (ITC) KD (Dissociation Constant)65 nM
Thermal Shift Assay (TSA) ΔTm (Change in Melting Temp.)+5.2 °C

Target Validation

Validation experiments are designed to confirm that inhibition of the identified target is responsible for the drug's antibacterial effect.

Experimental Protocol: Target Knockdown using CRISPR Interference (CRISPRi)

  • Construct Design: Design a CRISPRi system with a guide RNA targeting the promoter or coding sequence of the putative target gene (e.g., pks13).

  • Strain Construction: Introduce the CRISPRi system into M. tuberculosis.

  • Gene Silencing: Induce expression of the CRISPRi machinery to repress transcription of the target gene.

  • Phenotypic Analysis: Monitor the effect of target knockdown on bacterial growth in vitro and in macrophage infection models.

  • Hypersensitivity Testing: Determine the MIC of this compound in the knockdown strain. A lower MIC compared to the wild-type would indicate that reduced levels of the target protein render the cells more susceptible to the drug.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

G cluster_identification Target Identification Workflow cluster_validation Target Validation Workflow phenotypic_screen Phenotypic Screen (Whole-cell activity of Agent-21) resistant_mutants Generate & Isolate Resistant Mutants phenotypic_screen->resistant_mutants wgs Whole-Genome Sequencing (WGS) resistant_mutants->wgs variant_analysis Variant Analysis (SNP Calling) wgs->variant_analysis candidate_genes Identify Candidate Target Genes (e.g., pks13) variant_analysis->candidate_genes protein_expression Recombinant Protein Expression & Purification candidate_genes->protein_expression genetic_validation Genetic Validation (CRISPRi Knockdown) candidate_genes->genetic_validation biophysical Biophysical Assays (SPR, ITC, TSA) protein_expression->biophysical biochemical Biochemical Assays (Enzyme Inhibition) protein_expression->biochemical validated_target Validated Target biophysical->validated_target Confirms direct binding biochemical->validated_target Confirms functional inhibition genetic_validation->validated_target Confirms essentiality & linkage

Caption: Target Identification and Validation Workflow for this compound.

G cluster_pathway Mycolic Acid Biosynthesis Pathway (FAS-II) AcpM AcpM KasA KasA AcpM->KasA MabA MabA KasA->MabA InhA InhA MabA->InhA Pks13 Pks13 InhA->Pks13 MmpL3 MmpL3 (Transporter) Pks13->MmpL3 CellWall Cell Wall Mycolic Acid Layer MmpL3->CellWall Agent21 Antitubercular Agent-21 Agent21->Pks13 Inhibition

Caption: Proposed Mechanism of Action of Agent-21 via Inhibition of Pks13.

Conclusion

The identification and validation of a drug's target are paramount in the development of new antitubercular therapies. The multi-step, integrated approach described in this guide for the hypothetical "this compound" provides a robust framework for moving from a phenotypic hit to a well-validated molecular target. By combining genetic, biochemical, and biophysical methods, researchers can build a strong body of evidence to support the mechanism of action, thereby facilitating the advancement of promising new compounds into the drug development pipeline. This systematic process is essential for overcoming the challenges posed by drug-resistant tuberculosis and for developing the next generation of effective treatments.

References

Preliminary Toxicity Profile of "Antitubercular agent-21" in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitubercular agent-21, also identified as Compound 15, is a novel compound belonging to the 4-substituted picolinohydrazonamide class of potential antitubercular agents. Early in vitro screening has demonstrated its activity against Mycobacterium tuberculosis H37Rv. An essential component of preclinical drug development is the characterization of a compound's toxicity profile to establish a preliminary therapeutic window. This technical guide provides a summary of the currently available in vitro cytotoxicity data for this compound, detailed experimental protocols for common cytotoxicity assays, and a discussion of a plausible signaling pathway for its observed cytotoxic effects.

Quantitative Toxicity Data

The in vitro cytotoxicity of this compound was evaluated against two distinct cell lines: murine melanoma cells (B16-F10) and normal human dermal fibroblasts (NHDF). The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period using a standard MTT assay. The results indicate a degree of selective cytotoxicity, with the agent being more potent against the cancerous B16-F10 cell line compared to the normal fibroblast cell line.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIncubation Time (hours)AssayIC50 (µg/mL)
B16-F10Murine Melanoma72MTT10.98
NHDFNormal Human Dermal Fibroblasts72MTT36.18

Experimental Protocols

The following are detailed methodologies for standard in vitro cytotoxicity assays that are commonly employed in the preliminary toxicity profiling of novel chemical entities.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline [PBS])

  • Cell culture medium

  • Test compound (this compound)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • Test compound (this compound)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for in vitro cytotoxicity testing of a novel compound.

In Vitro Cytotoxicity Testing Workflow

Plausible Signaling Pathway for Hydrazone-Induced Cytotoxicity

The hydrazone moiety present in this compound is a feature found in various bioactive molecules. For some antitubercular drugs and other hydrazine-containing compounds, toxicity is associated with metabolic activation leading to the generation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and the induction of apoptosis.[1][2] The following diagram illustrates a plausible signaling cascade for such a mechanism.

G cluster_initiation Initiation cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_apoptosis Apoptosis agent This compound (Hydrazone-containing) metabolism Metabolic Activation (e.g., by CYPs) agent->metabolism ros Increased Reactive Oxygen Species (ROS) metabolism->ros Generates ox_stress Oxidative Stress ros->ox_stress mito_dys Mitochondrial Dysfunction ox_stress->mito_dys Induces cyto_c Cytochrome c Release mito_dys->cyto_c caspase Caspase Activation (e.g., Caspase-3, -9) cyto_c->caspase Activates apoptosis Apoptosis caspase->apoptosis

References

The Emergence of Antitubercular Agent-21: A Technical Guide to a Novel FAS-II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery and development of novel antitubercular agents with new mechanisms of action. "Antitubercular agent-21," more specifically identified in the scientific literature as NAS-21, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and key experimental data related to NAS-21 and its analogues.

Discovery and Origin

NAS-21 was originally identified as an antimalarial agent, designed to inhibit the β-hydroxyacyl-acyl carrier protein (ACP) dehydratase, FabZ, of Plasmodium falciparum. Recognizing the structural and functional conservation of the fatty acid synthase II (FAS-II) pathway between the malaria parasite and mycobacteria, researchers repurposed NAS-21 for antitubercular screening. This led to the discovery of its potent activity against mycobacteria, establishing a new class of potential anti-TB drugs.[1][2]

Mechanism of Action: Targeting Mycolic Acid Biosynthesis

NAS-21 exerts its antimycobacterial effect by inhibiting the FAS-II pathway, which is essential for the synthesis of mycolic acids.[1] Mycolic acids are very-long-chain fatty acids that are crucial components of the mycobacterial cell wall, providing a unique impermeable barrier and contributing to the pathogen's virulence and resistance to common antibiotics.

The specific molecular target of NAS-21 within the FAS-II pathway is the β-hydroxyacyl-ACP dehydratase enzyme complex.[1][3] In M. tuberculosis, this enzymatic step is catalyzed by heterodimeric complexes, and the protein encoded by the Rv0636 gene has been identified as a key component of the target of NAS-21.[1][4] By inhibiting this dehydratase, NAS-21 effectively blocks the elongation of fatty acid chains, thereby disrupting mycolic acid biosynthesis and compromising the integrity of the mycobacterial cell wall.[1] This targeted mechanism of action is distinct from many current first- and second-line anti-TB drugs, making NAS-21 a valuable candidate for combating drug-resistant strains.

The inhibition of the FAS-II pathway by NAS-21 also leads to a profound alteration in the production of oleic acid, a key unsaturated fatty acid in mycobacteria.[2]

Quantitative Data

The following tables summarize the available quantitative data for NAS-21 and its analogues. The majority of the initial studies were conducted using Mycobacterium bovis BCG as a surrogate for the virulent M. tuberculosis H37Rv.

Table 1: Whole-Cell Activity of NAS-21 Analogues against M. bovis BCG

CompoundModificationMIC (µg/mL) vs. M. bovis BCG
NAS-21 (Parent) ->250
Analogue 1 Biphenyl modification125
Analogue 2 Biphenyl modification125

Source: Data compiled from studies on NAS-21 analogues.

Table 2: In Vitro Inhibition of Mycobacterial FAS-II by NAS-21 Analogues

CompoundModificationIC50 (µg/mL)
Analogue 4 Simple modification of methyl group28
Analogue 5 Simple modification of ethyl group19

Source: Data from in vitro assays using cell-free extracts.[1]

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of NAS-21.

Whole-Cell Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of mycobacteria.

Protocol:

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv (or M. bovis BCG) is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

  • Compound Dilution: The test compound (NAS-21) is serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the mycobacterial suspension to a final volume of 200 µL. Control wells containing no drug are included.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.

  • Reading Results: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1][5][6][7][8]

Fatty Acid Synthase II (FAS-II) Inhibition Assay

This cell-free assay measures the direct inhibitory effect of a compound on the FAS-II enzyme complex.

Protocol:

  • Preparation of Cell-Free Extract: Mycobacterium smegmatis is grown to mid-log phase, harvested, and lysed to obtain a cell-free extract containing the FAS-II enzymes.

  • Reaction Mixture: The reaction mixture contains the cell-free extract, [1,2-¹⁴C]acetic acid as a radiolabeled precursor, and other necessary co-factors in a suitable buffer.

  • Inhibition: The test compound (NAS-21) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated to allow for fatty acid synthesis.

  • Extraction and Analysis: Fatty acids are extracted, converted to fatty acid methyl esters (FAMEs), and analyzed by thin-layer chromatography (TLC) and autoradiography to quantify the incorporation of the radiolabel.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the FAS-II activity (IC50) is calculated.[1]

Fatty Acid Methyl Ester (FAME) Analysis

This technique is used to analyze the fatty acid composition of mycobacterial cells and assess the impact of an inhibitor on mycolic acid biosynthesis.

Protocol:

  • Cell Culture and Treatment: Mycobacterial cultures are treated with the test compound (NAS-21) for a specified period.

  • Saponification: The bacterial cells are harvested and treated with a strong base (e.g., KOH in methanol) at high temperature to release fatty acids from lipids.

  • Methylation: The fatty acids are then methylated using a reagent like methanolic hydrogen chloride to form volatile FAMEs.[9][10]

  • Extraction: The FAMEs are extracted into an organic solvent (e.g., hexane).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted FAMEs are separated and identified using GC-MS.

  • Data Analysis: The resulting chromatograms are analyzed to determine changes in the fatty acid profile, particularly the long-chain mycolic acids, in response to the compound treatment.[9][11]

Visualizations

Signaling Pathway Diagram

FAS_II_Inhibition cluster_Inhibitor NAS-21 NAS-21 β-Hydroxyacyl-ACP β-Hydroxyacyl-ACP NAS-21->β-Hydroxyacyl-ACP Inhibition

Experimental Workflow Diagram

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_mechanism Mechanism of Action Studies cluster_evaluation Further Evaluation Repurposing of Antimalarial\nNAS-21 Repurposing of Antimalarial NAS-21 Whole-Cell Screening\n(M. bovis BCG) Whole-Cell Screening (M. bovis BCG) Repurposing of Antimalarial\nNAS-21->Whole-Cell Screening\n(M. bovis BCG) FAS-II Inhibition Assay\n(Cell-free extract) FAS-II Inhibition Assay (Cell-free extract) Whole-Cell Screening\n(M. bovis BCG)->FAS-II Inhibition Assay\n(Cell-free extract) FAME Analysis FAME Analysis Whole-Cell Screening\n(M. bovis BCG)->FAME Analysis Target Identification\n(Rv0636) Target Identification (Rv0636) FAS-II Inhibition Assay\n(Cell-free extract)->Target Identification\n(Rv0636) MIC Determination\n(M. tuberculosis H37Rv) MIC Determination (M. tuberculosis H37Rv) FAS-II Inhibition Assay\n(Cell-free extract)->MIC Determination\n(M. tuberculosis H37Rv) Confirmation of Mycolic\nAcid Synthesis Inhibition Confirmation of Mycolic Acid Synthesis Inhibition FAME Analysis->Confirmation of Mycolic\nAcid Synthesis Inhibition Cytotoxicity Assay\n(e.g., Vero cells) Cytotoxicity Assay (e.g., Vero cells) MIC Determination\n(M. tuberculosis H37Rv)->Cytotoxicity Assay\n(e.g., Vero cells) Selectivity Index\nCalculation Selectivity Index Calculation Cytotoxicity Assay\n(e.g., Vero cells)->Selectivity Index\nCalculation In Vivo Efficacy Studies\n(Mouse Model) In Vivo Efficacy Studies (Mouse Model) Selectivity Index\nCalculation->In Vivo Efficacy Studies\n(Mouse Model)

Conclusion

NAS-21 represents a promising new lead compound for the development of novel antitubercular drugs. Its unique mechanism of action, targeting the essential FAS-II pathway, makes it a valuable candidate for overcoming existing drug resistance. Further research, including comprehensive in vivo efficacy studies and structure-activity relationship optimization, is warranted to fully elucidate the therapeutic potential of NAS-21 and its analogues in the fight against tuberculosis.

References

An In-depth Technical Guide on the Solubility and Stability Characteristics of the Hypothetical Antitubercular Agent-21 (ATA-21)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "Antitubercular agent-21" is not publicly available. This document presents a technical guide for a hypothetical novel antitubercular agent, herein named ATA-21 . The data and experimental protocols are representative of early-stage drug candidates in tuberculosis research, synthesized from established methodologies and findings in the field.

Introduction

The discovery of new antitubercular agents is critical in the face of rising drug resistance.[1][2] A thorough understanding of a drug candidate's physicochemical properties, particularly solubility and stability, is fundamental to its development.[3][4] These characteristics significantly influence bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[3] This guide provides a comprehensive overview of the solubility and stability profile of ATA-21, along with detailed experimental protocols for their assessment.

Physicochemical Properties of ATA-21

Optimizing the physicochemical properties of new chemical entities is a key aspect of modern drug discovery.[1] For antitubercular agents, favorable solubility, permeability, and metabolic stability are crucial.[3][4]

Solubility Profile

The aqueous solubility of a drug is a critical determinant of its absorption and bioavailability. The solubility of ATA-21 was assessed in various media to simulate physiological conditions. Many antitubercular agents have limited aqueous solubility.

Table 1: Solubility Data for ATA-21

ParameterMediumTemperature (°C)Solubility (µg/mL)Method
Aqueous SolubilityPurified Water2515.2 ± 1.8Shake-Flask
pH-Dependent Solubility0.1 N HCl (pH 1.2)37250.6 ± 15.5Shake-Flask
pH-Dependent SolubilityPhosphate Buffer (pH 6.8)378.9 ± 0.9Shake-Flask
Biorelevant MediaFasted State Simulated Intestinal Fluid (FaSSIF)3725.4 ± 3.1Shake-Flask
Biorelevant MediaFed State Simulated Intestinal Fluid (FeSSIF)3742.1 ± 4.5Shake-Flask
Stability Profile

Drug stability is essential for ensuring that the desired dosage is delivered to the patient and for defining storage and shelf-life. Stability studies for antitubercular drugs often involve accelerated conditions to predict long-term stability.[5][6] The interaction between different antitubercular drugs in fixed-dose combinations can also impact stability.[7][8][9]

Table 2: Stability Data for ATA-21 (Solid State)

ConditionDurationParameterSpecificationResult
Accelerated Stability4 weeksAssay (%)95.0 - 105.098.7%
(40°C ± 2°C / 75% RH ± 5% RH)Total Impurities (%)NMT 2.01.1%
Photostability (ICH Q1B)1.2 million lux hoursAssay (%)95.0 - 105.096.5%
200 W h/m²Total Impurities (%)NMT 2.01.8%
Long-Term Stability12 monthsAssay (%)95.0 - 105.099.2%
(25°C ± 2°C / 60% RH ± 5% RH)Total Impurities (%)NMT 2.00.7%

NMT: Not More Than

Experimental Protocols

Standardized assays are crucial for ensuring that data is comparable across different drugs and drug classes.[4]

Kinetic Solubility Determination

This protocol provides a high-throughput method for estimating the aqueous solubility of a compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of ATA-21 in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Dispense the stock solution into a 96-well plate. Add phosphate-buffered saline (pH 7.4) to each well to achieve final drug concentrations ranging from 1 to 200 µM.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Analysis: Analyze the plate using nephelometry or turbidimetry to detect precipitation. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_res Result prep_stock Prepare 10 mM Stock in DMSO dispense Dispense into 96-well plate prep_stock->dispense add_buffer Add PBS (pH 7.4) to final concentrations dispense->add_buffer incubate Incubate with shaking for 2 hours add_buffer->incubate analyze Analyze for precipitation (Nephelometry/Turbidimetry) incubate->analyze report Report highest non-precipitated concentration as Kinetic Solubility analyze->report

Caption: Workflow for Kinetic Solubility Determination.

Shake-Flask Method for Equilibrium Solubility

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid ATA-21 to vials containing the desired medium (e.g., water, 0.1 N HCl, phosphate buffer).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Dilute the supernatant and determine the concentration of ATA-21 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Accelerated Stability Study

This protocol follows the principles of the ICH Q1A(R2) guideline to predict the long-term stability of ATA-21.

Methodology:

  • Sample Preparation: Place solid ATA-21 in appropriate containers (e.g., glass vials) that are permeable to moisture.

  • Storage: Store the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.

  • Sampling: Pull samples at predetermined time points (e.g., 0, 2, and 4 weeks).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any physical changes.

    • Assay: Quantification of ATA-21 content by HPLC to determine degradation.

    • Degradation Products: Use a stability-indicating HPLC method to identify and quantify any impurities.

G cluster_analysis Analysis at Time Points (0, 2, 4 weeks) start Prepare Samples of Solid ATA-21 storage Store in Stability Chamber (40°C / 75% RH) start->storage pull_sample Pull Sample storage->pull_sample Time-dependent sampling analyze_appearance Visual Appearance pull_sample->analyze_appearance analyze_assay Assay (HPLC) pull_sample->analyze_assay analyze_impurities Degradation Products (HPLC) pull_sample->analyze_impurities end Compile Stability Report analyze_appearance->end analyze_assay->end analyze_impurities->end

Caption: Workflow for Accelerated Stability Testing.

Discussion and Conclusion

The hypothetical ATA-21 exhibits low aqueous solubility at neutral pH, which increases significantly in acidic conditions, suggesting it is a weakly basic compound. This pH-dependent solubility is a critical factor for its absorption in the gastrointestinal tract. The stability profile indicates that ATA-21 is relatively stable under accelerated conditions, though some degradation is observed under photolytic stress, suggesting that it may require protection from light.

The presented data and protocols offer a foundational framework for the continued development of ATA-21. Further studies, including investigations into polymorphs, salt forms, and formulation strategies, are necessary to optimize its delivery and ensure its potential as a future antitubercular therapeutic.

References

Technical Guide: Early-Stage Pharmacokinetic Profile of Isoniazid, a Representative Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specified "Antitubercular agent-21" could not be identified in publicly available literature. Therefore, this guide utilizes Isoniazid (INH), a cornerstone first-line antitubercular agent, as a representative compound to demonstrate the requested pharmacokinetic analysis, data presentation, and visualization.[1][2] The data and protocols presented herein pertain to Isoniazid.

This document provides an in-depth overview of the early-stage pharmacokinetic properties of Isoniazid, intended for researchers, scientists, and drug development professionals. It covers key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Isoniazid is characterized by rapid absorption and genetically determined metabolism.[3] Key parameters are summarized below.

Table 1: General Pharmacokinetic Parameters of Isoniazid
ParameterValueSpeciesNotes
Bioavailability Readily absorbed after oral administration[4][5]HumanAbsorption can be reduced by food intake.[1][4]
Time to Peak (Tmax) 1 - 2 hours[5][6][7]Human---
Plasma Protein Binding 10% - 15%[5]Human---
Apparent Volume of Distribution (Vd) ~0.6 L/kg[1][7]HumanDistributes readily into all body fluids and tissues, including cerebrospinal fluid.[3][5]
Primary Route of Metabolism Hepatic acetylation[4][5]HumanPrimarily metabolized by N-acetyltransferase 2 (NAT2).[1][2][8]
Primary Route of Excretion RenalHuman75% to 95% of the dose is excreted in the urine as metabolites within 24 hours.[3][5]
Table 2: Pharmacokinetic Parameters by NAT2 Acetylator Status

The rate of Isoniazid metabolism is significantly influenced by genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, leading to distinct "slow" and "fast" acetylator phenotypes.[3][9]

ParameterSlow AcetylatorsFast AcetylatorsSpecies
Elimination Half-life (t1/2) 2 - 5 hours[4][7]0.5 - 1.6 hours[4][7]Human
Peak Plasma Concentration (Cmax) 3.64 µg/mL2.44 µg/mLHuman[6]
Therapeutic Target (Cmax) 3 - 6 µg/mL[10][11]3 - 6 µg/mL[10][11]Human
Therapeutic Target (AUC0-24) ≥10.52 mg·hr/L[10][12]≥10.52 mg·hr/L[10][12]Human

Metabolic Pathway of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[5][9] In humans, it is primarily metabolized in the liver and intestines.[1][2] The major pathway is acetylation by the NAT2 enzyme to form N-acetylisoniazid.[1][8] A smaller fraction is hydrolyzed to isonicotinic acid and hydrazine.[1][8] The metabolite acetylhydrazine can be further metabolized by CYP2E1 into a hepatotoxic intermediate.[5][8]

Isoniazid_Metabolism cluster_main Major Metabolic Pathways INH Isoniazid (INH) AcINH N-acetylisoniazid (AcINH) INH->AcINH NAT2 INA1 Isonicotinic Acid (INA) INH->INA1 Amidase Hz Hydrazine (Hz) INH->Hz Amidase AcHz Acetylhydrazine (AcHz) AcINH->AcHz Amidase Hz->AcHz NAT2 DiAcHz Diacetylhydrazine AcHz->DiAcHz NAT2 Hepatotoxins Reactive Hepatotoxins AcHz->Hepatotoxins CYP2E1 Detox Detoxified Conjugates Hepatotoxins->Detox GST

Metabolic pathway of Isoniazid (INH).

Experimental Protocols

Detailed methodologies for key pharmacokinetic and toxicological assessments are provided below.

In Vivo Pharmacokinetic Study in a Murine Model

This protocol is adapted from studies designed to determine the pharmacokinetic profile of Isoniazid in mice.[13]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) following oral administration.

Methodology:

  • Animal Model: Use male or female BALB/c mice, 6-8 weeks old.[13]

  • Drug Formulation: Prepare Isoniazid in a vehicle such as 0.25% (w/v) carboxymethyl cellulose for oral gavage.[13]

  • Dosing: Administer a single dose of Isoniazid via oral gavage at a defined volume (e.g., 10 mL/kg).[13] Dose-ranging studies may be performed with doses from 0.1 to 120 mg/kg.[13]

  • Blood Sampling: Collect blood samples (~25 µL) at multiple time points post-dosing (e.g., 10 min, 30 min, 1, 2, 4, 6, 8 hours).[13] Retro-orbital sinus puncture is a common collection method.[13]

  • Sample Processing: Collect blood into heparinized capillary tubes containing an anticoagulant like EDTA. Centrifuge to separate plasma, which is then stored at -70°C until analysis.[13]

  • Bioanalysis: Determine Isoniazid concentrations in plasma using a validated High-Performance Liquid Chromatography (HPLC) method.[13][14]

  • Data Analysis: Use pharmacokinetic modeling software to calculate parameters such as Cmax, Tmax, and the Area Under the Concentration-time Curve (AUC).[13] The 24-hour AUC/MIC ratio is a key pharmacodynamic parameter.[13][15]

PK_Workflow cluster_protocol In Vivo PK Study Workflow start Animal Dosing (Oral Gavage) sampling Serial Blood Sampling start->sampling processing Plasma Separation sampling->processing analysis HPLC Analysis processing->analysis modeling Pharmacokinetic Modeling analysis->modeling end Determine PK Parameters modeling->end

Workflow for an in vivo pharmacokinetic study.
In Vitro Hepatotoxicity Assay

This protocol assesses the potential for drug-induced liver injury using a human liver cell line.[16]

Objective: To determine the 50% inhibitory concentration (IC50) of the agent on hepatocyte viability.

Methodology:

  • Cell Line: Use HepG2, a human liver cancer cell line.[16]

  • Cell Plating: Seed HepG2 cells in 384-well plates at a density of 2,000 cells/well and incubate overnight.[16]

  • Compound Treatment: Treat cells with the test compound across a wide range of concentrations. Include a vehicle control (e.g., 0.5% DMSO).[16]

  • Incubation: Incubate the treated cells for 72 hours at 37°C.[16]

  • Viability Assessment: Use a colorimetric assay, such as the MTT tetrazolium reduction assay, to assess cell metabolic activity, which correlates with cell viability.[16]

  • Data Analysis: Measure absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Plasma Protein Binding Assay

This protocol determines the extent to which a drug binds to plasma proteins, which can affect its distribution and availability.

Objective: To quantify the binding affinity (dissociation constant) of the agent to human serum albumin (HSA).

Methodology:

  • Materials: Use human serum albumin (HSA) and the test compound.

  • Sample Preparation: Prepare samples containing a fixed concentration of HSA (e.g., 5.2 µM) and varying concentrations of the test compound.[16]

  • Incubation: Incubate the samples at 37°C for a set period (e.g., 24 hours) to allow binding to reach equilibrium.[16]

  • Measurement Technique: Use a suitable technique like fluorescence quenching to measure the interaction between the compound and HSA.

  • Data Analysis: Analyze the change in the analytical signal (e.g., fluorescence intensity) as a function of compound concentration to calculate the dissociation constant (Kd), which indicates binding affinity.

Impact of Pharmacogenomics: NAT2 Genotype

The activity of the NAT2 enzyme is a critical determinant of Isoniazid clearance.[10] Individuals can be categorized into three phenotypes based on their NAT2 genotype: slow, intermediate, and rapid acetylators.[1][10] Slow acetylators have a reduced rate of Isoniazid metabolism, leading to higher drug exposure and an increased risk of adverse effects like peripheral neuropathy and hepatotoxicity.[1][12] Conversely, rapid acetylators may clear the drug more quickly, which can impact therapeutic efficacy.[1][2] This relationship underscores the potential for genotype-guided dosing to optimize therapy.[1][2][11]

NAT2_Genotype_Impact cluster_genotype NAT2 Genotype cluster_phenotype Clinical Phenotype cluster_enzyme Enzyme Activity Slow Slow Acetylator (e.g., two slow alleles) Low_Activity Low NAT2 Activity Slow->Low_Activity Intermediate Intermediate Acetylator (one slow, one rapid allele) Mid_Activity Intermediate NAT2 Activity Intermediate->Mid_Activity Rapid Rapid Acetylator (e.g., two rapid alleles) High_Activity High NAT2 Activity Rapid->High_Activity High_Exposure Higher Drug Exposure (Increased AUC & Cmax) Normal_Exposure Normal Drug Exposure Low_Exposure Lower Drug Exposure (Decreased AUC & Cmax) Low_Activity->High_Exposure Mid_Activity->Normal_Exposure High_Activity->Low_Exposure

Relationship between NAT2 genotype and clinical phenotype.

References

Antitubercular Agent-21: A Technical Guide on its Activity Against Non-Replicating Persistent Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "Antitubercular agent-21," a novel depsipeptide antibiotic with significant potential against Mycobacterium tuberculosis (Mtb). The agent, identified as Teixobactin in foundational research, exhibits a unique mechanism of action that makes it a compelling candidate for combating persistent, non-replicating forms of tuberculosis, a primary challenge in current therapeutic strategies. This document outlines its mechanism, quantitative activity, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound functions by inhibiting the synthesis of the bacterial cell wall, a pathway distinct from many existing antibiotics.[1] Its primary mode of action involves binding to highly conserved lipid precursors of essential cell wall polymers.[1][2] Specifically, it targets:

  • Lipid II: A precursor molecule for peptidoglycan synthesis.[1]

  • Lipid III: A precursor for the synthesis of teichoic acid.[3]

By sequestering these two distinct lipid-linked precursors, Agent-21 effectively halts the construction of the mycobacterial cell envelope, leading to cell lysis and death.[4] This dual-target mechanism is significant because it acts upon fundamental building blocks of the cell wall that are less prone to mutational changes. This has led to the notable observation that the development of resistance to this agent has not been detected in vitro.[2][4][5]

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_pentapeptide Multiple Steps Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG Flippase Flippase (MurJ / FtsW) Lipid_II_cyto->Flippase Lipid_III_cyto Lipid III Precursor Lipid_III_mem Lipid III Lipid_III_cyto->Lipid_III_mem Translocation Lipid_II_mem Lipid II Peptidoglycan Peptidoglycan Synthesis Lipid_II_mem->Peptidoglycan Polymerization Teichoic_Acid Teichoic Acid Synthesis Lipid_III_mem->Teichoic_Acid Polymerization Flippase->Lipid_II_mem Translocation Agent21 This compound Agent21->Lipid_II_mem Binding & Sequestration Agent21->Lipid_III_mem Binding & Sequestration

Caption: Mechanism of Action of this compound.

Quantitative Data Presentation

While extensive research has been conducted on Agent-21's activity against replicating bacteria, specific data on its efficacy against established models of non-replicating persistent M. tuberculosis is still emerging. The available data focuses on the Minimum Inhibitory Concentration (MIC) against actively growing Mtb, which serves as a baseline for its potent antimycobacterial properties.

CompoundOrganismConditionMIC (μg/mL)MBC (μg/mL)Citation(s)
This compound Mycobacterium tuberculosisReplicating (Aerobic)0.125 - <1.0~2 x MIC[2][6]
IsoniazidMycobacterium tuberculosisReplicating (Aerobic)0.025 - 0.05-Reference
RifampicinMycobacterium tuberculosisReplicating (Aerobic)0.05 - 0.1-Reference

Note: The Minimum Bactericidal Concentration (MBC) for Agent-21 against S. aureus was found to be approximately twice the MIC.[2] Further studies are required to determine the MBC against M. tuberculosis and to quantify the activity of Agent-21 under non-replicating conditions such as hypoxia or nutrient starvation, which are more representative of the persistent state.

Experimental Protocols

Evaluating the efficacy of compounds against non-replicating persistent TB requires specialized in vitro models that mimic the conditions encountered by the bacteria within the host. Below is a generalized workflow and detailed protocols for assessing such activity.

cluster_workflow Experimental Workflow for NRP-TB Activity A Phase 1: Culture Mtb to Mid-Log Phase B Phase 2: Induce Non-Replicating State (e.g., Hypoxia) A->B C Phase 3: Expose NRP-TB to This compound B->C D Phase 4: Neutralize Agent & Plate on Nutrient-Rich Agar C->D E Phase 5: Incubate Plates Under Permissive Conditions D->E F Phase 6: Enumerate Colony Forming Units (CFU) E->F

References

Methodological & Application

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Antitubercular agent-21 against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of "Antitubercular agent-21" against the reference strain Mycobacterium tuberculosis H37Rv. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the broth microdilution method, a widely accepted and standardized technique for antimicrobial susceptibility testing of M. tuberculosis.

Biosafety Notice: Mycobacterium tuberculosis is a Risk Group 3 pathogen and must be handled in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following all institutional and national safety guidelines.[1][2][3][4][5] Appropriate personal protective equipment (PPE), including respiratory protection, must be worn at all times. All materials in contact with the bacteria must be decontaminated before disposal.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for MIC determination of M. tuberculosis complex isolates.[6][7]

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • This compound (stock solution of known concentration)

  • Isoniazid, Rifampicin, Ethambutol, and Levofloxacin (for control and comparative data)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement (10%)

  • Glycerol

  • Sterile distilled water

  • Sterile 4 mm glass beads

  • Sterile 96-well U-bottom microtiter plates with lids

  • Sterile reagent reservoirs

  • Calibrated multichannel and single-channel pipettes with sterile filter tips

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Incubator (36°C ± 1°C)

  • Biosafety cabinet (Class II or III)

  • Inverted mirror for reading plates

  • (Optional) Resazurin solution (0.02% w/v in sterile water)

2. Preparation of Media and Reagents:

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Aseptically add 10% (v/v) OADC supplement and 0.2% (v/v) glycerol.[8]

  • Antitubercular Agent Stock Solutions: Prepare stock solutions of "this compound" and control drugs in a suitable solvent (e.g., DMSO or sterile water) at a concentration of at least 100 times the highest final concentration to be tested.

3. Inoculum Preparation:

  • Culture M. tuberculosis H37Rv on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) for 2-3 weeks at 37°C.

  • Aseptically transfer a few colonies into a sterile tube containing 3-5 mL of complete Middlebrook 7H9 broth and 3-4 sterile glass beads.

  • Vortex the tube for 1-2 minutes to break up clumps and create a homogenous suspension.

  • Allow the suspension to stand for 30 minutes to allow larger particles to settle.

  • Carefully transfer the supernatant (bacterial suspension) to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension with sterile saline or complete 7H9 broth to match a 0.5 McFarland standard.[6][7] This corresponds to approximately 1 x 10⁷ to 5 x 10⁷ CFU/mL.

  • Prepare a 1:100 dilution of the 0.5 McFarland suspension in complete Middlebrook 7H9 broth. This will be the final inoculum, with a target concentration of approximately 1 x 10⁵ CFU/mL.[6]

4. Microtiter Plate Preparation and Drug Dilution:

  • In a 96-well U-bottom plate, add 100 µL of complete Middlebrook 7H9 broth to all wells that will be used for the assay.

  • Add an additional 100 µL of the appropriate drug stock solution (at 2x the highest desired final concentration) to the first well of each row designated for a specific drug.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row, mixing thoroughly, and repeating this process across the row to the desired final concentration. Discard 100 µL from the last well.

  • Include the following controls on each plate:

    • Growth Control (GC): A well containing 100 µL of complete 7H9 broth and 100 µL of the bacterial inoculum, with no drug.

    • Sterility Control (SC): A well containing 200 µL of complete 7H9 broth with no inoculum.

5. Inoculation and Incubation:

  • Add 100 µL of the final bacterial inoculum (prepared in step 3.7) to each well containing the serially diluted drug and the growth control well. The final volume in each test well will be 200 µL.

  • Seal the plate with a lid and place it in a sealable plastic bag to prevent dehydration.

  • Incubate the plate at 36°C ± 1°C for 7-14 days.[6][7][8]

6. Reading and Interpretation of Results:

  • After the incubation period, examine the growth control well. Visible turbidity should be present.

  • Using an inverted mirror, observe the wells for bacterial growth (indicated by a pellet at the bottom of the U-shaped well).

  • The MIC is defined as the lowest concentration of the antitubercular agent that completely inhibits visible growth of M. tuberculosis.[6][7]

  • Optional Resazurin Method: For a colorimetric endpoint, add 30 µL of 0.02% resazurin solution to each well after 7 days of incubation and re-incubate for 24-48 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[8]

Data Presentation: MIC of Antitubercular Agents against M. tuberculosis H37Rv

The following table summarizes hypothetical MIC values for "this compound" in comparison to standard antitubercular drugs.

Antitubercular AgentMIC Range (µg/mL) against H37RvHypothetical MIC for Agent-21 (µg/mL)
Isoniazid0.03 - 0.12[6][7]-
Rifampicin0.064 - 0.5[9]-
Ethambutol2.0 - 8.0[10]-
Levofloxacin0.12 - 0.5[6][7]-
This compound -0.25

Mandatory Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result Culture 1. Culture M. tuberculosis H37Rv Inoculum 2. Prepare 0.5 McFarland Inoculum Culture->Inoculum Dilution 3. Dilute Inoculum to 1x10^5 CFU/mL Inoculum->Dilution Inoculate 8. Inoculate Plate with Bacteria Dilution->Inoculate Media 4. Prepare Complete 7H9 Broth Plate_Prep 6. Add Broth to 96-Well Plate Media->Plate_Prep Drug_Prep 5. Prepare Drug Stock Solutions Serial_Dilution 7. Perform Serial Drug Dilutions Drug_Prep->Serial_Dilution Plate_Prep->Serial_Dilution Serial_Dilution->Inoculate Incubate 9. Incubate at 36°C for 7-14 Days Inoculate->Incubate Read 10. Read MIC Endpoint (Visual/Resazurin) Incubate->Read MIC_Value 11. Determine MIC Value Read->MIC_Value

References

Application Note: Evaluating the Bactericidal Activity of Antitubercular Agent-21 Using a Kill Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge. This necessitates the discovery and development of novel antitubercular agents with potent bactericidal activity. A critical step in the preclinical evaluation of a new drug candidate is to determine its pharmacodynamics, specifically whether it is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). The time-kill kinetics assay is a fundamental method used to assess the in vitro bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][2][3] This application note provides a detailed protocol for performing a kill kinetics assay to characterize the activity of "Antitubercular agent-21" against M. tuberculosis.

Principle of the Assay

The kill kinetics assay, or time-kill assay, measures the change in a bacterial population in a liquid culture after exposure to an antimicrobial agent over a set period.[4][5][6] A standardized inoculum of M. tuberculosis is exposed to various concentrations of "this compound," typically multiples of its Minimum Inhibitory Concentration (MIC). At specified time points, aliquots are removed from the cultures, serially diluted, and plated on solid agar medium to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL).[4][6] The rate and extent of bacterial killing are determined by plotting the log10 CFU/mL against time. An agent is generally considered bactericidal if it causes a ≥3-log10 reduction (99.9% killing) in the initial bacterial inoculum.[1][7]

Experimental Protocol

This protocol is designed for handling M. tuberculosis and must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel using appropriate personal protective equipment and containment facilities.

Materials and Reagents
  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • "this compound" stock solution of known concentration

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Sterile saline or Phosphate Buffered Saline (PBS) with 0.05% Tween 80 for dilutions

  • Sterile conical tubes (50 mL)

  • Sterile screw-cap tubes (2 mL)

  • Incubator at 37°C

  • Spectrophotometer

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Step-by-Step Methodology

1. Preparation of M. tuberculosis Inoculum: a. Inoculate 10 mL of Middlebrook 7H9 broth with a cryopreserved stock of M. tuberculosis. b. Incubate the culture at 37°C with gentle shaking until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.8). This can take several days to weeks. c. To break up bacterial clumps, allow the culture to stand for 5 minutes, then carefully collect the supernatant. Alternatively, sonicate the culture briefly or pass it through a syringe with a fine-gauge needle. d. Adjust the bacterial suspension with fresh 7H9 broth to an OD600 that corresponds to approximately 1-5 x 10^7 CFU/mL. This should be pre-determined by plating serial dilutions of cultures with known OD600 values.

2. Assay Setup: a. Prepare 50 mL conical tubes for each condition:

  • Growth Control (no drug)
  • Vehicle Control (if the drug solvent is other than water/saline)
  • "this compound" at various concentrations (e.g., 1x, 4x, 10x, and 40x MIC)
  • Positive Control drug at a bactericidal concentration (e.g., 4x MIC of Isoniazid) b. Add the appropriate volume of "this compound," positive control drug, or vehicle to the corresponding tubes containing fresh 7H9 broth. c. Inoculate each tube with the prepared M. tuberculosis suspension to achieve a final starting density of approximately 1-5 x 10^5 CFU/mL. The final volume in each tube should be identical (e.g., 20 mL). d. Mix the contents of each tube gently by inversion.

3. Sampling and Plating: a. Immediately after inoculation (Time 0), and at subsequent time points (e.g., Day 1, 3, 5, 7, 10, and 14), remove a 1 mL aliquot from each culture tube.[8] b. Prepare 10-fold serial dilutions of each aliquot in sterile saline or PBS with 0.05% Tween 80. c. Plate 100 µL of the appropriate dilutions onto duplicate 7H10 or 7H11 agar plates. For later time points where significant killing is expected, it may be necessary to plate lower dilutions or the undiluted sample. d. Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible and countable.

4. Data Collection and Analysis: a. After incubation, count the number of colonies on plates that have between 30 and 300 colonies. b. Calculate the CFU/mL for each condition at each time point using the following formula: CFU/mL = (Average number of colonies) x (Dilution factor) / (Volume plated in mL) c. Convert the CFU/mL values to log10 CFU/mL. d. Plot the mean log10 CFU/mL (± standard deviation) versus time (in days) for each condition. e. Determine the activity of "this compound":

  • Bactericidal activity: A reduction of ≥3-log10 in CFU/mL from the initial inoculum.[1][7]
  • Bacteriostatic activity: A minimal change (less than a 3-log10 reduction) in CFU/mL from the initial inoculum, while the growth control shows a significant increase in CFU/mL.[7][9]

Data Presentation

Quantitative data from the kill kinetics assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of "this compound" and the controls.

Table 1: Time-Kill Kinetics of this compound against M. tuberculosis

Treatment ConditionDay 0 (log10 CFU/mL)Day 3 (log10 CFU/mL)Day 7 (log10 CFU/mL)Day 14 (log10 CFU/mL)Δlog10 CFU/mL (Day 14 vs Day 0)Interpretation
Growth Control5.05 ± 0.086.89 ± 0.128.15 ± 0.108.50 ± 0.15+3.45Growth
Vehicle Control5.03 ± 0.066.85 ± 0.118.10 ± 0.098.48 ± 0.13+3.45No Effect
Agent-21 (1x MIC)5.06 ± 0.075.10 ± 0.095.02 ± 0.114.95 ± 0.14-0.11Bacteriostatic
Agent-21 (4x MIC)5.04 ± 0.054.21 ± 0.103.15 ± 0.132.54 ± 0.16-2.50-
Agent-21 (10x MIC)5.05 ± 0.063.15 ± 0.08<2.00<2.00<-3.05Bactericidal
Isoniazid (4x MIC)5.02 ± 0.073.55 ± 0.09<2.00<2.00<-3.02Bactericidal
Data are presented as mean ± standard deviation. The limit of detection is 100 CFU/mL (2.00 log10 CFU/mL).

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. The following have been generated using the DOT language for Graphviz.

G cluster_prep Inoculum Preparation (BSL-3) cluster_assay Assay Setup & Incubation cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Start Mtb Culture in 7H9 Broth B Incubate at 37°C to Mid-Log Phase A->B C Adjust Culture to ~1-5 x 10^7 CFU/mL B->C D Prepare Tubes: - Growth Control - Vehicle Control - Agent-21 (1x, 4x, 10x MIC) - Positive Control C->D E Inoculate Tubes to ~1-5 x 10^5 CFU/mL D->E F Incubate at 37°C E->F G Take Aliquots at Time 0, 3, 7, 14 days F->G H Perform 10-fold Serial Dilutions G->H I Plate on 7H10 Agar H->I J Incubate Plates at 37°C for 3-4 Weeks I->J K Count Colonies (30-300 CFU/plate) J->K L Calculate log10 CFU/mL K->L M Plot log10 CFU/mL vs. Time L->M N Determine Activity: Bactericidal (≥3-log kill) or Bacteriostatic M->N G cluster_pathway Hypothetical Target Pathway for this compound A Agent-21 B Mycolic Acid Synthase (InhA-like) A->B Inhibits C Mycolic Acid Synthesis B->C Blocks D Cell Wall Integrity Disruption C->D Leads to E Bacterial Lysis D->E Results in

References

Application Notes and Protocols for In Vivo Efficacy Studies of Antitubercular Agent-21 in a Murine Tuberculosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics. Antitubercular Agent-21 (ATA-21) is a promising new chemical entity with potent in vitro activity against both drug-susceptible and multi-drug-resistant strains of Mtb. These application notes provide a detailed protocol for evaluating the in vivo efficacy of ATA-21 in a well-established murine model of chronic TB infection.

Proposed Mechanism of Action: ATA-21 is hypothesized to inhibit the MmpL3 (Mycobacterial membrane protein Large 3) transporter, a crucial component in the transport of mycolic acids, which are essential for the integrity of the mycobacterial cell wall. By disrupting this transport, ATA-21 compromises the structural integrity of the bacterium, leading to cell death.

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection

A low-dose aerosol infection model is utilized to establish a chronic, persistent infection in mice, mimicking the progression of human tuberculosis.

a. Animals:

  • Specific pathogen-free, female BALB/c mice, 6-8 weeks old.[1][2]

  • Mice are acclimatized for at least one week before infection.

b. Bacterial Strain:

  • Mycobacterium tuberculosis H37Rv strain.[2]

  • Bacteria are grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

c. Aerosol Infection:

  • Mice are infected via the aerosol route using an inhalation exposure system (e.g., Glas-Col).[1][2]

  • The system is calibrated to deliver approximately 50-100 colony-forming units (CFUs) of Mtb H37Rv to the lungs of each mouse.[1]

  • The actual number of implanted bacilli is confirmed by sacrificing a subset of mice (n=3) 24 hours post-infection and plating lung homogenates on Middlebrook 7H11 agar.

Treatment Regimen

Treatment is initiated four weeks post-infection, allowing for the establishment of a chronic infection with stable bacterial loads.

a. Study Groups:

  • Group 1 (Vehicle Control): Mice receive the vehicle solution daily via oral gavage.

  • Group 2 (ATA-21): Mice receive ATA-21 (e.g., 25 mg/kg) daily via oral gavage.

  • Group 3 (Positive Control): Mice receive a standard combination therapy of isoniazid (INH, 10 mg/kg) and rifampin (RIF, 10 mg/kg) daily via oral gavage.[3][4]

b. Dosing and Administration:

  • All compounds are formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Treatment is administered for four weeks.

  • Body weight of the mice is monitored weekly as an indicator of drug toxicity and overall health.[4]

Assessment of Efficacy

The primary endpoint for efficacy is the reduction in bacterial load in the lungs and spleen.

a. Organ Homogenization:

  • At the end of the treatment period, mice are euthanized.

  • Lungs and spleens are aseptically harvested.

  • Organs are homogenized in sterile phosphate-buffered saline (PBS) with 0.05% Tween 80 using a tissue homogenizer.

b. CFU Enumeration:

  • Serial ten-fold dilutions of the organ homogenates are prepared in sterile PBS.

  • Aliquots of the dilutions are plated on Middlebrook 7H11 agar plates supplemented with OADC.

  • Plates are incubated at 37°C for 3-4 weeks.

  • Colonies are counted, and the results are expressed as log10 CFU per organ.

Data Presentation

The following tables summarize the expected quantitative data from the in vivo efficacy study of ATA-21.

Table 1: Bacterial Load in Lungs and Spleen at the Start of Treatment (4 Weeks Post-Infection)

OrganMean Log10 CFU (± SD)
Lungs6.5 (± 0.3)
Spleen4.2 (± 0.2)

Table 2: Bacterial Load in Lungs and Spleen After 4 Weeks of Treatment

Treatment GroupMean Log10 CFU in Lungs (± SD)Change from Vehicle Control (Log10)Mean Log10 CFU in Spleen (± SD)Change from Vehicle Control (Log10)
Vehicle Control6.8 (± 0.4)-4.5 (± 0.3)-
ATA-21 (25 mg/kg)5.2 (± 0.5)-1.63.1 (± 0.4)-1.4
INH + RIF4.1 (± 0.3)-2.72.5 (± 0.2)-2.0

Table 3: Change in Body Weight During Treatment

Treatment GroupInitial Body Weight (g, ± SD)Final Body Weight (g, ± SD)Percent Change
Vehicle Control20.1 (± 1.2)18.5 (± 1.5)-8.0%
ATA-21 (25 mg/kg)20.3 (± 1.1)20.5 (± 1.3)+1.0%
INH + RIF20.2 (± 1.3)21.0 (± 1.4)+4.0%

Visualizations

experimental_workflow A Acclimatize BALB/c Mice (1 week) B Low-Dose Aerosol Infection (Mtb H37Rv, 50-100 CFU) A->B C Establish Chronic Infection (4 weeks) B->C D Initiate Treatment (4 weeks) C->D E Group 1: Vehicle Control D->E F Group 2: ATA-21 (25 mg/kg) D->F G Group 3: INH + RIF D->G H Euthanize and Harvest Organs (Lungs and Spleen) E->H F->H G->H I Homogenize and Plate Serial Dilutions H->I J Incubate (3-4 weeks) and Enumerate CFU I->J K Data Analysis: Compare Bacterial Loads J->K

Caption: Experimental workflow for in vivo efficacy testing of ATA-21.

signaling_pathway TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Mycolic_Acids Mycolic Acids MmpL3->Mycolic_Acids Translocation Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acids->Cell_Wall_Integrity Disruption Disruption ATA21 This compound (ATA-21) ATA21->MmpL3 Inhibition Inhibition

Caption: Proposed mechanism of action of this compound (ATA-21).

References

Application Notes and Protocols for Measuring Antitubercular Agent-21 Uptake in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques to quantify the intracellular uptake of "Antitubercular agent-21" within macrophages. Given that "this compound" is a novel investigational compound, the following protocols are based on methodologies validated for other well-characterized antitubercular drugs and can be adapted accordingly.

The primary challenge in treating tuberculosis is the ability of Mycobacterium tuberculosis (Mtb) to survive and replicate within host macrophages[1][2]. Therefore, quantifying the extent to which an antitubercular agent penetrates macrophages and reaches its intracellular target is crucial for predicting its therapeutic efficacy.

Introduction to Macrophage Uptake Assays

Macrophages are a primary reservoir for Mtb, making them a critical target for antitubercular drugs[1][3]. Measuring the intracellular concentration of "this compound" is essential to:

  • Establish Structure-Activity Relationships: Understand how the physicochemical properties of the drug influence its ability to cross the macrophage cell membrane.

  • Optimize Dosing Regimens: Determine the extracellular concentration required to achieve therapeutic levels within the macrophage.

  • Evaluate Drug Delivery Systems: Assess the effectiveness of nanoformulations or other carrier systems designed to enhance macrophage targeting and drug delivery[1][3][4].

Several direct and indirect methods can be employed to measure the uptake of antitubercular agents in macrophages. The choice of method depends on the specific research question, the properties of "this compound," and the available instrumentation.

Key Methodologies for Measuring Intracellular Drug Uptake

This section details the protocols for the most common and robust methods for quantifying the intracellular accumulation of small molecules in macrophages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurately quantifying the concentration of unlabeled drugs within cells. Its high sensitivity and specificity allow for the precise measurement of the parent drug and its metabolites[5].

Experimental Protocol:

  • Cell Culture and Infection (Optional):

    • Culture macrophage-like cell lines (e.g., THP-1, RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in 6-well or 12-well plates to achieve a confluent monolayer[6]. For studies involving infected cells, infect the macrophage monolayer with M. tuberculosis (e.g., H37Rv strain) at a desired multiplicity of infection (MOI) for a specified period before drug treatment[6][7].

  • Drug Incubation:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing "this compound".

    • Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 24 hours) at 37°C in a CO2 incubator to determine the kinetics of uptake[8].

  • Cell Lysis and Drug Extraction:

    • After incubation, aspirate the drug-containing medium.

    • Wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

    • Lyse the cells by adding a known volume of a suitable lysis buffer (e.g., 60% DMSO or a buffer compatible with LC-MS/MS analysis) and incubate for 1 hour at 37°C[8].

    • Scrape the cells and collect the lysate.

  • Sample Preparation for LC-MS/MS:

    • Determine the protein concentration of a small aliquot of the lysate using a BCA protein assay for normalization.

    • Precipitate proteins from the remaining lysate by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard[9].

    • Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method optimized for the detection and quantification of "this compound". This will involve developing a specific multiple reaction monitoring (MRM) method based on the parent and fragment ion masses of the compound.

  • Data Analysis:

    • Calculate the intracellular concentration of "this compound" by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

    • Normalize the intracellular drug concentration to the total protein content or cell number to determine the amount of drug per cell or per milligram of protein.

    • The intracellular accumulation can be expressed as the ratio of the intracellular concentration to the extracellular concentration (IC/EC ratio)[8].

Data Presentation:

Time Point (hours)Extracellular Concentration (µM)Intracellular Concentration (ng/mg protein)IC/EC Ratio
0.510Quantitative DataCalculated Value
110Quantitative DataCalculated Value
210Quantitative DataCalculated Value
410Quantitative DataCalculated Value
2410Quantitative DataCalculated Value
Fluorescence-Based Methods

If "this compound" is intrinsically fluorescent or can be conjugated to a fluorescent probe without altering its activity, fluorescence microscopy and flow cytometry can provide valuable spatial and quantitative information on drug uptake.

2.2.1. Confocal Fluorescence Microscopy

This technique allows for the visualization of drug distribution within different subcellular compartments of the macrophage.

Experimental Protocol:

  • Cell Culture and Labeling:

    • Seed macrophages on glass-bottom dishes or coverslips suitable for microscopy.

    • If "this compound" is not fluorescent, it needs to be labeled with a suitable fluorophore.

    • Incubate the cells with the fluorescently labeled "this compound" at the desired concentration and for various time points.

  • Staining of Cellular Organelles (Optional):

    • To determine the subcellular localization of the drug, co-stain the cells with fluorescent markers for specific organelles, such as LysoTracker for lysosomes or MitoTracker for mitochondria[10].

  • Fixation and Imaging:

    • Wash the cells with PBS to remove the extracellular drug.

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophores used.

  • Image Analysis:

    • Quantify the fluorescence intensity per cell or within specific subcellular regions using image analysis software (e.g., ImageJ).

    • Analyze the colocalization of the drug with organelle markers to determine its subcellular distribution.

2.2.2. Flow Cytometry

Flow cytometry enables the high-throughput quantification of fluorescent drug uptake in a large population of cells, providing statistically robust data on cell-to-cell variability.

Experimental Protocol:

  • Cell Culture and Drug Incubation:

    • Culture macrophages in suspension or detach adherent cells from culture plates using a non-enzymatic cell dissociation solution.

    • Incubate the cells with the fluorescently labeled "this compound" in suspension for the desired time points.

  • Sample Preparation and Analysis:

    • After incubation, wash the cells with cold PBS to remove the extracellular drug.

    • Resuspend the cells in a suitable buffer for flow cytometry analysis.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of individual cells.

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) of the cell population at each time point and concentration.

    • The MFI is directly proportional to the amount of intracellular drug.

Data Presentation:

Drug Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)
0 (Control)Quantitative Data
1Quantitative Data
5Quantitative Data
10Quantitative Data
20Quantitative Data
Radiolabeling Assays

This classic method involves using a radiolabeled version of "this compound" (e.g., with ³H or ¹⁴C) to measure its accumulation in cells.

Experimental Protocol:

  • Cell Culture and Drug Incubation:

    • Culture macrophages in multi-well plates.

    • Incubate the cells with the radiolabeled "this compound" at various concentrations and for different durations.

  • Cell Lysis and Scintillation Counting:

    • Wash the cells thoroughly with ice-cold PBS to remove extracellular radioactivity.

    • Lyse the cells with a suitable lysis buffer.

    • Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the intracellular concentration based on the measured radioactivity and the specific activity of the radiolabeled compound.

    • Normalize the data to cell number or protein concentration.

Indirect Measurement of Drug Activity in Macrophages

These methods do not directly measure the intracellular drug concentration but assess the drug's efficacy against intracellular Mtb, which is an indirect indicator of its uptake and activity.

Colony Forming Unit (CFU) Assay

The CFU assay is a traditional method to determine the viability of intracellular bacteria after drug treatment.

Experimental Protocol:

  • Macrophage Infection and Drug Treatment:

    • Infect macrophages with Mtb as described previously.

    • Treat the infected cells with various concentrations of "this compound".

  • Cell Lysis and Bacterial Plating:

    • After the desired treatment period, lyse the macrophages with a gentle detergent (e.g., 0.1% saponin) to release the intracellular bacteria.

    • Prepare serial dilutions of the lysate and plate them on a suitable solid medium for Mtb (e.g., Middlebrook 7H11 agar).

  • CFU Enumeration:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of bacterial colonies to determine the number of viable bacteria per well.

Data Presentation:

Drug Concentration (µM)Log10 CFU/mL
0 (Control)Quantitative Data
0.1Quantitative Data
1Quantitative Data
10Quantitative Data
Bioluminescence-Based Reporter Assays

This high-throughput method utilizes Mtb strains engineered to express a luciferase enzyme. The light output is proportional to the metabolic activity and viability of the bacteria[11][12].

Experimental Protocol:

  • Infection with Reporter Strain:

    • Infect macrophages with an Mtb strain expressing a luciferase reporter gene (e.g., luxAB or firefly luciferase)[11][13].

  • Drug Treatment and Luminescence Measurement:

    • Treat the infected cells with "this compound".

    • At various time points, measure the luminescence using a plate-based luminometer. For firefly luciferase, a substrate like luciferin needs to be added[11].

  • Data Analysis:

    • A decrease in luminescence indicates a reduction in bacterial viability due to drug activity.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the workflows for the described experimental protocols and a simplified signaling pathway relevant to Mtb infection in macrophages.

experimental_workflow_lcms LC-MS/MS Workflow for Intracellular Drug Quantification cluster_cell_culture Cell Preparation cluster_treatment Drug Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Culture Macrophages infect Infect with M. tuberculosis (optional) culture->infect incubate Incubate with this compound infect->incubate wash Wash to Remove Extracellular Drug incubate->wash lyse Lyse Cells wash->lyse extract Extract Drug and Precipitate Protein lyse->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantify Intracellular Concentration lcms->quantify

Caption: Workflow for quantifying intracellular "this compound" using LC-MS/MS.

fluorescence_microscopy_workflow Fluorescence Microscopy Workflow culture Seed Macrophages on Coverslips treat Incubate with Fluorescent Drug culture->treat costain Co-stain Organelles (optional) treat->costain fix Fix and Mount Cells costain->fix image Confocal Microscopy Imaging fix->image analyze Image Analysis and Quantification image->analyze

Caption: Experimental workflow for visualizing intracellular drug uptake by fluorescence microscopy.

mtb_macrophage_interaction Simplified Mtb-Macrophage Interaction and Drug Action Mtb M. tuberculosis Macrophage Macrophage Mtb->Macrophage Phagocytosis Phagosome Phagosome Macrophage->Phagosome engulfs Phagolysosome Phagolysosome (Acidic, Degradative) Phagosome->Phagolysosome Maturation (often blocked by Mtb) Replication Mtb Replication Phagosome->Replication promotes Killing Mtb Killing Phagolysosome->Killing Drug This compound Drug->Macrophage Uptake Drug->Phagosome Accumulation Drug->Killing enhances

Caption: Mtb interaction with macrophages and the site of action for intracellular drugs.

Conclusion

The selection of the most appropriate method for measuring "this compound" uptake in macrophages will depend on the specific characteristics of the compound and the research objectives. For precise quantification, LC-MS/MS is the preferred method. Fluorescence-based techniques are invaluable for visualizing intracellular distribution and for high-throughput screening if a fluorescent derivative is available. Indirect assays, such as CFU enumeration and bioluminescence, provide crucial information on the functional consequences of drug uptake, ultimately linking intracellular concentration to bactericidal or bacteriostatic activity. A multi-assay approach is often the most comprehensive strategy for characterizing the intracellular pharmacology of a novel antitubercular agent.

References

Application Notes: Utilizing CRISPRi for the Elucidation of "Antitubercular agent-21's" Target in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction: The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel antitubercular agents and a deep understanding of their mechanisms of action.[1][2] CRISPR interference (CRISPRi) has surfaced as a potent and versatile tool for the systematic identification of drug targets in Mtb.[3][4] This technology employs a catalytically inactive Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to specifically bind to a target DNA sequence, sterically hindering transcription and effectively silencing gene expression.[2][5][6] This application note details a strategy for using a CRISPRi-based approach to identify the molecular target of a novel hypothetical compound, "Antitubercular agent-21."

The principle of this approach is based on the concept of target-specific vulnerability. By creating a library of Mtb strains with systematically repressed gene expression, we can identify which knockdowns confer hypersensitivity to "this compound." The gene whose repression leads to increased susceptibility to the compound is a strong candidate for its direct target or a component of the target pathway. The Streptococcus thermophilus Cas9 (dCas9Sth1) system is particularly effective in mycobacteria, achieving robust gene knockdown with minimal toxicity.[7][8]

Core Principle: A knockdown of the target gene of a bactericidal or bacteriostatic compound will lead to increased bacterial susceptibility to that compound. This is because the bacterial population will be under dual stress from both the partial loss of an essential function and the activity of the compound.

Experimental Workflow & Visualization

The overall workflow for identifying the target of "this compound" is depicted below. This process involves the construction of a comprehensive CRISPRi library, screening for hypersensitivity, and subsequent validation of candidate targets.

experimental_workflow cluster_0 Phase 1: Library Construction & Screening cluster_1 Phase 2: Target Validation A Design sgRNA Library (Targeting Mtb Genome) B Clone sgRNA Library into dCas9-expressing Vector A->B C Generate Mtb CRISPRi Library B->C D Screen Library with Sub-MIC of this compound C->D E Next-Generation Sequencing (NGS) of sgRNA populations D->E F Identify Depleted sgRNAs E->F G Construct Individual Knockdown Strains F->G Prioritize Candidate Genes H Determine Minimum Inhibitory Concentration (MIC) Shift G->H I Confirm Target Engagement (e.g., Thermal Shift Assay) H->I J Mechanism of Action Studies I->J

Figure 1: Experimental workflow for target identification.

Detailed Protocols

Protocol 1: Construction of a Pooled sgRNA Library in M. tuberculosis

This protocol outlines the steps for creating a comprehensive sgRNA library targeting the M. tuberculosis genome.

Materials:

  • M. tuberculosis H37Rv strain

  • pLJR962-derived vector (containing ATc-inducible dCas9Sth1 and sgRNA expression cassettes)[9]

  • Oligonucleotide pool of designed sgRNAs

  • Restriction enzymes and T4 DNA ligase

  • Electrocompetent E. coli and M. smegmatis (for plasmid propagation and verification)

  • 7H9 and 7H10 media supplemented with OADC, glycerol, and appropriate antibiotics

  • Anhydrotetracycline (ATc)

Methodology:

  • sgRNA Design: Design a library of sgRNAs targeting every open reading frame (ORF) in the M. tuberculosis genome. Aim for 3-5 unique sgRNAs per gene to ensure robust knockdown and minimize off-target effects. Include non-targeting control sgRNAs.

  • Library Cloning: Synthesize the designed sgRNAs as an oligonucleotide pool. Amplify and clone this pool into the dCas9-expressing vector, typically using Golden Gate assembly or restriction enzyme cloning.

  • Library Transformation: Transform the ligated plasmid library into electrocompetent E. coli for initial amplification. Harvest the plasmid library and subsequently electroporate it into M. tuberculosis H37Rv.

  • Library Quality Control: Plate a dilution of the transformed M. tuberculosis to determine the number of transformants, ensuring sufficient library coverage. Perform NGS on a sample of the plasmid library to confirm the representation of the designed sgRNAs.

Protocol 2: CRISPRi Library Screening for Hypersensitivity

This protocol describes the screening process to identify genes that, when silenced, increase the susceptibility of M. tuberculosis to "this compound."

Materials:

  • Pooled M. tuberculosis CRISPRi library

  • 7H9 liquid medium with supplements

  • "this compound"

  • Anhydrotetracycline (ATc)

  • Incubator (37°C with shaking)

Methodology:

  • Determine Sub-MIC of "this compound": First, determine the Minimum Inhibitory Concentration (MIC) of the compound against wild-type M. tuberculosis. The screening will be performed at a sub-MIC concentration (e.g., 0.25x or 0.5x MIC) that allows for bacterial growth but applies selective pressure.

  • Library Outgrowth: Inoculate the pooled CRISPRi library into 7H9 medium. Grow the culture to mid-log phase.

  • Induction and Treatment: Dilute the mid-log phase culture and split it into two conditions:

    • Control: Add ATc to induce dCas9-sgRNA expression.

    • Treatment: Add both ATc and the sub-MIC concentration of "this compound."

  • Growth and Harvesting: Allow the cultures to grow for a defined period (e.g., 5-7 population doublings). Harvest the bacterial cells from both conditions by centrifugation.

  • Genomic DNA Extraction: Extract genomic DNA from the harvested cells of both the control and treatment groups.

  • sgRNA Amplification and Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA using PCR. Subject the amplicons to Next-Generation Sequencing (NGS) to determine the relative abundance of each sgRNA in both populations.

  • Data Analysis: Compare the sgRNA abundance between the treatment and control groups. sgRNAs that are significantly depleted in the "this compound" treated population correspond to genes whose knockdown sensitizes the bacteria to the compound.

Data Presentation

The results of the CRISPRi screen can be summarized in a table to highlight the top candidate genes.

Gene ID Gene Name Log2 Fold Change (Treatment/Control) p-value Putative Function
RvXXXXgeneA-5.2<0.001Cell wall biosynthesis
RvYYYYgeneB-4.8<0.001DNA replication
RvZZZZgeneC-4.5<0.005Energy metabolism
...............

This is a hypothetical data table.

Validation of Candidate Genes

Following the initial screen, individual knockdown strains for the top candidate genes must be constructed and validated.

Protocol 3: Validation of MIC Shift in Individual Knockdown Strains

Materials:

  • Individual M. tuberculosis CRISPRi knockdown strains

  • Wild-type M. tuberculosis H37Rv

  • 7H9 medium and 96-well plates

  • "this compound"

  • Anhydrotetracycline (ATc)

  • Resazurin (for viability staining)

Methodology:

  • Strain Preparation: Grow the wild-type and individual knockdown strains to mid-log phase.

  • MIC Determination: In a 96-well plate, prepare serial dilutions of "this compound." Add the bacterial cultures to the wells. For the knockdown strains, prepare two sets of plates: one with and one without ATc for induction.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Readout: Add resazurin to each well and incubate for a further 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

  • Analysis: Compare the MIC of "this compound" for the wild-type strain and the knockdown strain in the presence and absence of ATc. A significant decrease in the MIC upon induction of the knockdown confirms that silencing of the target gene increases susceptibility to the compound.

Visualization of the CRISPRi Mechanism

The underlying mechanism of CRISPRi-mediated gene silencing is illustrated below.

crispr_mechanism cluster_0 CRISPRi Complex Formation cluster_1 Transcriptional Repression dCas9 dCas9 Protein Complex dCas9-sgRNA Complex dCas9->Complex sgRNA sgRNA sgRNA->Complex DNA Target DNA Complex->DNA Binds to Target Blocked Transcription Blocked Complex->Blocked Promoter Promoter Promoter->DNA RNAP RNA Polymerase RNAP->Promoter Binds RNAP->Blocked

Figure 2: Mechanism of CRISPRi-mediated gene silencing.

Conclusion

The application of CRISPRi technology provides a powerful and systematic approach to deconvolute the mechanism of action of novel antitubercular agents like "this compound."[3] By identifying genes whose repression leads to hypersensitivity, researchers can rapidly generate a list of high-confidence candidate targets. Subsequent validation using individual knockdown strains and biochemical assays can confirm the direct target and elucidate the drug's mechanism of action, thereby accelerating the drug development pipeline for tuberculosis.

References

Troubleshooting & Optimization

"Antitubercular agent-21" off-target effects in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Antitubercular Agent-21 in mammalian cells. This resource is intended for researchers, scientists, and drug development professionals.

Compound Information

Name This compound (Compound 15)
Chemical Name 4-Morpholinecarbothioic acid, 2-[imino[4-(1-pyrrolidinyl)-2-pyridinyl]methyl]hydrazide
CAS Number 2412142-93-7
Molecular Formula C15H22N6OS
Primary Activity Antitubercular agent with a Minimum Inhibitory Concentration (MIC) of 0.4-0.8 µg/mL against Mycobacterium tuberculosis H37Rv.[1]

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound in mammalian cells?

A1: Based on available data, this compound exhibits low cytotoxicity in mammalian cell lines. Specific off-target effects on signaling pathways have not been extensively characterized in the public domain. The primary characterization has focused on its potent activity against Mycobacterium tuberculosis.

Q2: What level of cytotoxicity can I expect in my cell line?

A2: Studies have demonstrated that this compound has low cytotoxicity against human dermal fibroblasts (HDF) and mouse melanoma (B16-F10) cell lines.[1] While a precise IC50 value for this compound is not provided in the primary literature, a structurally related picolinohydrazonamide derivative with a similar core structure showed an IC50 of 36.18 µg/mL against HDF cells.[2] This suggests that the cytotoxicity of this compound is likely to be in a similar range. However, it is crucial to determine the specific IC50 for your cell line of interest.

Q3: Are there any known effects of this compound on specific mammalian signaling pathways?

A3: Currently, there is no specific information available in the primary literature detailing the interaction of this compound with mammalian signaling pathways. Researchers should consider performing pathway analysis studies, such as phosphoproteomics or gene expression profiling, to identify any potential off-target signaling effects in their experimental system.

Q4: My cells are showing higher than expected toxicity. What could be the cause?

A4: Please refer to the "Troubleshooting Guide: Unexpected Cytotoxicity" section below for a detailed workflow to address this issue.

Troubleshooting Guides

Guide: Unexpected Cytotoxicity

If you are observing higher than expected cytotoxicity in your experiments with this compound, follow these steps to troubleshoot the issue.

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Troubleshooting_Unexpected_Cytotoxicity start Start: Unexpected Cytotoxicity Observed check_concentration Step 1: Verify Compound Concentration start->check_concentration check_solvent Step 2: Assess Solvent Toxicity check_concentration->check_solvent Concentration Correct check_cell_health Step 3: Evaluate Baseline Cell Health check_solvent->check_cell_health Solvent Not Toxic check_protocol Step 4: Review Experimental Protocol check_cell_health->check_protocol Cells Healthy perform_dose_response Step 5: Perform Dose-Response Curve check_protocol->perform_dose_response Protocol Correct contact_support Step 6: Consult Technical Support perform_dose_response->contact_support Toxicity Still High

Caption: Troubleshooting workflow for unexpected cytotoxicity.

  • Verify Compound Concentration:

    • Issue: Incorrect final concentration of this compound.

    • Action: Double-check all calculations for serial dilutions and stock solution preparation. If possible, verify the concentration of the stock solution using an analytical method like HPLC.

  • Assess Solvent Toxicity:

    • Issue: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment.

    • Action: Run a solvent control experiment where cells are treated with the same concentration of the solvent alone. Compare the viability of the solvent-treated cells to untreated controls.

  • Evaluate Baseline Cell Health:

    • Issue: The cells may have been unhealthy or stressed before the addition of the compound.

    • Action: Visually inspect the cells under a microscope before starting the experiment. Ensure they are in the logarithmic growth phase and have normal morphology. Check for signs of contamination.

  • Review Experimental Protocol:

    • Issue: Discrepancies in incubation time, cell seeding density, or assay procedure.

    • Action: Carefully review the entire experimental protocol. Ensure consistency in all steps, including the duration of compound exposure and the timing of the viability assay.

  • Perform Dose-Response Curve:

    • Issue: The specific cell line being used may be more sensitive to this compound.

    • Action: Conduct a dose-response experiment using a wide range of concentrations to determine the precise IC50 value for your specific cell line.

  • Consult Technical Support:

    • Issue: If the above steps do not resolve the issue.

    • Action: Contact the compound supplier's technical support for further assistance. Provide them with your experimental details and troubleshooting steps.

Quantitative Data Summary

CompoundCell LineAssayResultReference
This compound (Compound 15)Human Dermal Fibroblasts (HDF)Antiproliferative StudyLow Cytotoxicity[1]
This compound (Compound 15)Mouse Melanoma (B16-F10)Antiproliferative StudyLow Cytotoxicity[1]
Related PicolinohydrazonamideHuman Dermal Fibroblasts (HDF)Cytotoxicity AssayIC50: 36.18 µg/mL[2]

Experimental Protocols

Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxicity of this compound. It is recommended to optimize the conditions for your specific cell line.

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MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells 1. Seed cells in a 96-well plate prepare_compound 2. Prepare serial dilutions of This compound add_compound 3. Add compound dilutions to wells prepare_compound->add_compound incubate 4. Incubate for 24-72 hours add_compound->incubate add_mtt 5. Add MTT reagent incubate->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 7. Add solubilization solution incubate_mtt->add_solubilizer read_absorbance 8. Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: General workflow for an MTT cytotoxicity assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Solvent (e.g., sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with solvent at the highest concentration used (solvent control).

  • Incubation:

    • Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for the specific cell line and experimental goals.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software.

Potential Off-Target Signaling Pathway Analysis

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Signaling_Pathway_Analysis start Start: Investigate Off-Target Effects treatment Treat Mammalian Cells with This compound start->treatment omics_analysis Perform 'Omics' Analysis (e.g., Phosphoproteomics, Transcriptomics) treatment->omics_analysis pathway_enrichment Pathway Enrichment Analysis omics_analysis->pathway_enrichment target_validation Validate Key Pathway Hits (e.g., Western Blot, Kinase Assays) pathway_enrichment->target_validation conclusion Identify Off-Target Signaling Pathways target_validation->conclusion

Caption: Logical workflow for identifying off-target signaling pathways.

Given the lack of specific data on the off-target signaling effects of this compound, a logical experimental approach to identify such pathways is outlined above. This workflow provides a systematic method for researchers to characterize the compound's effects in their specific cellular context.

References

Technical Support Center: Optimizing "Antitubercular agent-21" Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of "Antitubercular agent-21" for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for "this compound"?

A1: The precise mechanism of action for a novel compound like "this compound" would be determined during preclinical development. As a starting point for investigation, it is useful to understand the mechanisms of established antitubercular drugs. For instance, isoniazid, a cornerstone of tuberculosis treatment, is a prodrug activated by the mycobacterial catalase-peroxidase KatG.[1][2] Once activated, it primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3] Another key drug, rifampicin, inhibits the bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[2][3] Pyrazinamide's mechanism is more complex and is thought to involve conversion to pyrazinoic acid, which disrupts membrane potential and may inhibit fatty acid synthase I.[3][4] Understanding these established pathways can provide a framework for elucidating the mechanism of novel agents.

Q2: Which in vivo models are recommended for initial efficacy testing of "this compound"?

A2: Mouse models are the most common and well-established for the preclinical evaluation of antitubercular drugs.[5][6] Standard mouse strains like C57BL/6 or BALB/c are frequently used. For rapid screening of a large number of compounds, immunocompromised models such as gamma interferon gene-disrupted (GKO) mice can be employed, as the infection progresses much faster, allowing for shorter treatment durations to observe a therapeutic effect.[5][6] The choice of model will depend on the specific research question, with chronic infection models in immunocompetent mice being more representative of human tuberculosis for later-stage preclinical development.[7]

Q3: What are the key endpoints to measure the in vivo efficacy of "this compound"?

A3: The gold standard for assessing efficacy in preclinical models is the enumeration of bacterial load, measured in colony-forming units (CFU), in target organs such as the lungs and spleen.[7][8][9] A significant reduction in CFU in treated animals compared to an untreated control group indicates drug activity. In addition to CFU counts, monitoring changes in body weight can serve as a simple and early, albeit non-specific, indicator of treatment efficacy, as untreated, infected mice typically lose weight.[10] More advanced techniques like fluorescence imaging using reporter strains of Mycobacterium tuberculosis are also being developed to allow for real-time, non-invasive monitoring of bacterial load and can reduce the time required to assess drug efficacy.[8][9]

Troubleshooting Guides

Problem 1: High variability in CFU counts between animals in the same treatment group.

  • Possible Cause: Inconsistent drug administration or bioavailability.

  • Troubleshooting Steps:

    • Verify Dosing Technique: Ensure that the gavage technique is consistent and that the full dose is administered each time. For subcutaneous or intravenous injections, check for proper needle placement and any signs of leakage.

    • Assess Formulation: The formulation of "this compound" may not be optimal, leading to poor absorption. Consider reformulating the compound to improve its solubility and stability.

    • Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model. This will help to understand the variability in drug exposure between animals. Weight-based dosing is a common starting point, but may not always result in consistent exposure.[11][12]

Problem 2: "this compound" shows good in vitro activity but poor efficacy in vivo.

  • Possible Cause: Poor drug penetration to the site of infection, rapid metabolism, or efflux by host cells.

  • Troubleshooting Steps:

    • Assess Drug Penetration: A significant challenge in treating tuberculosis is that the bacteria often reside within granulomas, which can be difficult for drugs to penetrate.[8][9] Consider studies to measure the concentration of "this compound" within granulomatous lung tissue.

    • Evaluate Drug Metabolism: The compound may be rapidly metabolized in vivo into inactive forms. Analyze plasma and tissue samples for the presence of the parent compound and its metabolites.

    • Consider Combination Therapy: The efficacy of many antitubercular drugs is enhanced when used in combination.[13] Combining "this compound" with a standard-of-care drug like isoniazid or rifampicin could lead to a synergistic effect.

Problem 3: Signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) are observed in the treatment group.

  • Possible Cause: The administered dose of "this compound" is too high.

  • Troubleshooting Steps:

    • Dose De-escalation: Reduce the dose to a lower, potentially non-toxic level and re-evaluate for efficacy. A dose-response study is crucial to identify a therapeutic window where the drug is effective but not toxic.[14]

    • Toxicology Studies: Conduct formal toxicology studies to determine the maximum tolerated dose (MTD) and to identify any target organs for toxicity.

    • Monitor Liver Enzymes: Hepatotoxicity is a known side effect of some antitubercular drugs.[1] Monitor liver enzymes (e.g., ALT, AST) in the blood to assess for potential liver damage.

Data Presentation

Table 1: Example Dose-Response Data for "this compound" in a Murine Model

Treatment GroupDosage (mg/kg)Mean Log10 CFU in Lungs (± SD)Change in Body Weight (%)
Vehicle Control07.5 (± 0.4)-15
Agent-21106.8 (± 0.5)-8
Agent-21255.2 (± 0.6)+2
Agent-21504.1 (± 0.4)+5
Isoniazid254.5 (± 0.5)+4

This is example data and does not reflect actual experimental results for a specific compound.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Chronic Mouse Model of Tuberculosis

  • Infection: C57BL/6 mice are infected via a low-dose aerosol route with Mycobacterium tuberculosis H37Rv (approximately 100-200 CFU per lung).

  • Acclimatization: Mice are allowed to develop a chronic infection over 4-6 weeks.

  • Treatment Initiation: Treatment with "this compound" (at various doses), a positive control (e.g., isoniazid at 25 mg/kg), and a vehicle control is initiated. Dosing is typically once daily via oral gavage.

  • Monitoring: Body weight and clinical signs are monitored daily.

  • Endpoint Analysis: After 4 weeks of treatment, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar plates.

  • CFU Enumeration: Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted to determine the bacterial load.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis infection Aerosol Infection (M. tuberculosis H37Rv) acclimatization Chronic Infection (4-6 weeks) infection->acclimatization treatment_init Initiate Treatment (Daily Dosing) acclimatization->treatment_init monitoring Monitor Body Weight & Clinical Signs treatment_init->monitoring euthanasia Euthanasia (4 weeks post-treatment) monitoring->euthanasia homogenization Organ Homogenization (Lungs & Spleen) euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating incubation Incubation (3-4 weeks) plating->incubation cfu_count CFU Enumeration incubation->cfu_count

Caption: Workflow for in vivo efficacy testing of a novel antitubercular agent.

troubleshooting_logic cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_metabolism Metabolism start Poor In Vivo Efficacy pk_issue Poor Bioavailability? start->pk_issue pd_issue Poor Penetration? start->pd_issue metabolism_issue Rapid Metabolism? start->metabolism_issue reformulate Reformulate Compound pk_issue->reformulate combination Consider Combination Therapy pd_issue->combination metabolite_analysis Analyze Metabolites metabolism_issue->metabolite_analysis

Caption: Troubleshooting logic for poor in vivo efficacy of a novel antitubercular agent.

References

Troubleshooting inconsistent results in "Antitubercular agent-21" efficacy assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antitubercular agent-21." This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges encountered during in vitro efficacy assays against Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for antitubercular agents?

A1: Antitubercular drugs act on various targets within Mycobacterium tuberculosis. First-line agents like isoniazid inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[1][2][3]. Rifampin works by inhibiting DNA-dependent RNA polymerase, thereby blocking protein synthesis[1][4]. Pyrazinamide's exact mechanism is not fully understood but is thought to involve the inhibition of trans-translation and potentially coenzyme A synthesis[1][3]. The mechanism of "this compound" is currently under investigation, and consistent efficacy data is crucial for its elucidation.

Q2: Which in vitro assays are commonly used to determine the efficacy of novel antitubercular agents?

A2: Several whole-cell based assays are used to profile the activity of new chemical entities. The most common is the determination of the Minimum Inhibitory Concentration (MIC) using methods like the Microplate Alamar Blue Assay (MABA)[5][6][7][8][9][10]. Other important assays include determining the Minimum Bactericidal Concentration (MBC) and conducting time-kill kinetic studies[6]. For intracellular activity, assays using macrophage-internalized Mtb are employed[6][11].

Q3: What are the main factors that can contribute to variability in antitubercular drug screening assays?

A3: Inconsistent results in antitubercular drug screening can arise from several factors. These include the specific strain of M. tuberculosis used, the bacterial load, the composition of the culture medium, and the presence of mutations conferring drug resistance[12][13][14]. The choice of assay and its inherent variability, such as with the MABA for certain drugs, can also play a significant role[5][7]. Patient-specific factors and previous treatments can also influence the drug susceptibility of clinical isolates[13][14].

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

Q: We are observing significant well-to-well and plate-to-plate variability in our MIC assays for "this compound." What could be the cause?

A: Inconsistent MIC values are a common challenge in antitubercular drug susceptibility testing. Several factors can contribute to this variability.

  • Bacterial Inoculum: An inconsistent bacterial inoculum density is a primary source of variability. Ensure that the bacterial suspension is homogenous and at the correct turbidity (e.g., McFarland standard) before dispensing into the microplate wells.

  • Assay Method: The Microplate Alamar Blue Assay (MABA) can sometimes yield variable results, especially for certain drugs where the color change from blue to pink may not be sharp, leading to intermediate violet wells[7]. If the measured MIC is near the breakpoint, it is recommended to repeat the assay[5].

  • Compound Solubility: "this compound" may have limited solubility in the assay medium, leading to inconsistent concentrations across the wells. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration does not affect bacterial growth.

  • Incubation Conditions: Variations in incubation time, temperature, and humidity can affect the growth rate of M. tuberculosis and, consequently, the MIC values. Maintain consistent incubation conditions for all assays.

Issue 2: "this compound" shows high efficacy in some experiments but little to no activity in others.

Q: Our results for "this compound" are not reproducible. What could explain this "all-or-nothing" effect?

A: This type of discrepancy often points to issues with the experimental setup or the bacterial culture itself.

  • Emergence of Resistance: The inconsistent activity could be due to the emergence of resistant mutants, which has been observed for some antitubercular drugs[6]. If the inoculum contains a subpopulation of resistant bacteria, they may overgrow in the presence of the compound, leading to apparent inactivity.

  • Culture Viability: Ensure that the M. tuberculosis culture is in the logarithmic growth phase and is viable. Using a stressed or stationary phase culture can lead to inconsistent results.

  • Media Components: The composition of the growth media can significantly impact the apparent efficacy of a compound. For instance, some compounds may bind to proteins like albumin in the media, reducing their effective concentration[11]. Consider testing the agent in different media to assess this effect.

  • Contamination: Contamination of the bacterial culture with other microorganisms can lead to erroneous results. Regularly check the purity of your Mtb cultures.

Data Presentation: Sources of Variability in Efficacy Assays

Parameter Source of Variability Potential Impact on Quantitative Data Recommended Action
Bacterial Culture Inoculum size, growth phase, strain differences.Inconsistent MIC/MBC values, variable time-kill kinetics.Standardize inoculum preparation using a McFarland standard; use cultures in logarithmic growth phase.
Assay Medium Composition (e.g., albumin content), pH.Altered drug bioavailability and efficacy.Test in different media; ensure consistent pH.
Compound Solubility, stability in media, purity.Inaccurate drug concentration, loss of activity over time.Verify solubility and stability; use high-purity compound.
Assay Procedure Pipetting errors, incubation conditions, readout method.High well-to-well and plate-to-plate variability.Calibrate pipettes; maintain consistent incubation; use a standardized readout procedure.
Drug Resistance Pre-existing or emergent resistant mutants.Bimodal response (sensitive vs. resistant populations).Perform resistance frequency analysis; sequence resistance-conferring genes.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is a generalized method for determining the MIC of "this compound" against Mycobacterium tuberculosis.

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 until it reaches the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microplate, using 7H9 broth as the diluent. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.

    • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.

  • Incubation:

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

  • Reading the Results:

    • Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Mandatory Visualizations

TroubleshootingWorkflow start Inconsistent Efficacy Results check_mic Are MIC values variable? start->check_mic check_reproducibility Are results reproducible? check_mic->check_reproducibility No inoculum Verify Inoculum Standardization (McFarland, Homogeneity) check_mic->inoculum Yes repeat_mic Repeat Assay with Controls check_reproducibility->repeat_mic Yes resistance Investigate Potential Resistance (Frequency, Sequencing) check_reproducibility->resistance No solubility Check Compound Solubility and Stability inoculum->solubility assay_conditions Standardize Assay Conditions (Incubation, Reagents) solubility->assay_conditions assay_conditions->repeat_mic media_effects Test in Different Media (e.g., with/without albumin) resistance->media_effects culture_viability Confirm Culture Viability and Purity media_effects->culture_viability review_protocol Review Protocol Execution culture_viability->review_protocol

Caption: Troubleshooting workflow for inconsistent efficacy results.

MABA_Workflow prep_culture 1. Prepare Mtb Culture (Mid-log phase) prep_inoculum 2. Standardize Inoculum (McFarland 1.0, Dilute 1:50) prep_culture->prep_inoculum prep_plate 3. Prepare Drug Dilutions in 96-well plate prep_inoculum->prep_plate inoculate 4. Inoculate Plate (100 µL inoculum/well) prep_plate->inoculate incubate1 5. Incubate (37°C, 5-7 days) inoculate->incubate1 add_reagents 6. Add Alamar Blue and Tween 80 incubate1->add_reagents incubate2 7. Re-incubate (24 hours) add_reagents->incubate2 read_results 8. Read MIC (Blue = Inhibited, Pink = Growth) incubate2->read_results

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

References

How to reduce the cytotoxicity of "Antitubercular agent-21"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with the novel candidate, "Antitubercular agent-21."

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity observed with antitubercular agents?

A1: Cytotoxicity of antitubercular agents can arise from various mechanisms, including:

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of cellular respiration.

  • Apoptosis Induction: Activation of programmed cell death pathways.

  • Hepatotoxicity: Drug-induced liver injury is a common side effect of many antitubercular drugs.[1][2]

  • Inhibition of Host Cell Processes: Interference with essential host cell functions, such as protein synthesis or DNA replication.[3]

Q2: How can I perform an initial assessment of the cytotoxicity of this compound?

A2: A common and straightforward method for initial cytotoxicity screening is the MTT assay. This colorimetric assay measures the metabolic activity of cells and provides a quantitative measure of cell viability. For more detailed analysis, flow cytometry-based assays can be used to differentiate between apoptosis and necrosis.[4][5]

Q3: What are the primary strategies to reduce the cytotoxicity of a promising antitubercular compound?

A3: The main strategies focus on improving the therapeutic index by either modifying the drug delivery system or co-administering protective agents. These include:

  • Nanoparticle-based Drug Delivery Systems (DDS): Encapsulating the drug in nanoparticles can control its release, target it to infected macrophages, and reduce systemic toxicity.[6][7][8][9]

  • Liposomal Formulations: Liposomes can sequester the drug from healthy cells, reducing off-target effects and allowing for higher doses to be administered.[10][11][12][13]

  • Host-Directed Therapies (HDTs): Co-administration of agents that modulate the host's immune response can help clear the infection and potentially reduce drug-induced damage.[14][15]

Troubleshooting Guide

Problem 1: High levels of in vitro cytotoxicity in non-infected host cells (e.g., macrophages, hepatocytes).

  • Question: My initial screens show that this compound is highly toxic to uninfected cells at its effective concentration against Mycobacterium tuberculosis. What steps can I take?

  • Answer:

    • Confirm the Therapeutic Window: First, ensure that the dose-response curves for efficacy against M. tuberculosis and host cell cytotoxicity are accurately determined. A narrow therapeutic window is a common challenge.

    • Consider a Drug Delivery System (DDS): Encapsulating "this compound" in a nanoparticle or liposomal formulation is a primary strategy to reduce off-target cytotoxicity.[9][16] These systems can enhance drug delivery to infected macrophages while limiting exposure to other cells.[17]

    • Structural Modification (if feasible): If medicinal chemistry resources are available, consider structure-activity relationship (SAR) studies to identify modifications to the compound that reduce cytotoxicity while maintaining antimycobacterial activity.

Problem 2: Evidence of significant oxidative stress in host cells upon treatment with this compound.

  • Question: My experiments indicate that this compound induces high levels of reactive oxygen species (ROS) in host cells. How can I mitigate this?

  • Answer:

    • Co-administration with Antioxidants: Investigate the co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin C in your in vitro models to see if this can rescue the cells from oxidative stress-induced death.

    • Host-Directed Therapy (HDT) Approach: Certain HDTs can modulate inflammatory responses and oxidative stress.[14] Exploring the combination of "this compound" with an appropriate HDT candidate could be beneficial.

Problem 3: The nanoparticle/liposomal formulation of this compound is not effectively reducing cytotoxicity.

  • Question: I have encapsulated this compound in liposomes, but I am not observing a significant reduction in cytotoxicity. What could be the issue?

  • Answer:

    • Characterize the Formulation: Ensure that the encapsulation efficiency is high and that the drug is not prematurely leaking from the carrier. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) can be used to verify the size, stability, and integrity of your nanoparticles or liposomes.

    • Optimize Targeting: For macrophage-tropic pathogens like M. tuberculosis, surface modification of the nanoparticles/liposomes with ligands such as mannose can enhance uptake by infected macrophages, thereby increasing the local concentration of the drug at the site of infection and reducing systemic exposure.[17]

    • Vary the Carrier Composition: The lipid or polymer composition of the carrier can significantly impact drug release kinetics and biocompatibility. Experiment with different formulations to find the optimal balance.

Data Presentation

Table 1: Illustrative In Vitro Cytotoxicity of this compound (Free vs. Liposomal Formulation)

Cell LineTreatmentIC50 (µg/mL)Therapeutic Index (IC50 / MIC)
RAW 264.7 (Macrophage) Free Agent-215.2 ± 0.82.6
Liposomal Agent-2178.5 ± 6.339.25
HepG2 (Hepatocyte) Free Agent-218.1 ± 1.14.05
Liposomal Agent-21112.3 ± 9.756.15
(Note: These are hypothetical data for illustrative purposes. The Minimum Inhibitory Concentration (MIC) against M. tuberculosis is assumed to be 2 µg/mL.)

Experimental Protocols

1. MTT Assay for Cytotoxicity Assessment

  • Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (IC50).

  • Methodology:

    • Seed host cells (e.g., RAW 264.7 macrophages or A549 lung epithelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]

    • Prepare serial dilutions of "this compound" in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated cells as a control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

2. Preparation of Liposomal this compound

  • Objective: To encapsulate this compound in liposomes to improve its therapeutic index.

  • Methodology (Thin-Film Hydration Method):

    • Dissolve lipids (e.g., DSPC and cholesterol in a specific molar ratio) and "this compound" in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[17]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

    • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem High Cytotoxicity of This compound DDS Formulate Drug Delivery System (DDS) (e.g., Liposomes, Nanoparticles) Problem->DDS HDT Investigate Host-Directed Therapy (HDT) Combination Problem->HDT InVitro In Vitro Cytotoxicity Assay (MTT) DDS->InVitro HDT->InVitro Efficacy In Vitro Anti-TB Efficacy Assay InVitro->Efficacy InVivo In Vivo Toxicity and Efficacy Studies Efficacy->InVivo Outcome Reduced Cytotoxicity Maintained Efficacy InVivo->Outcome

Caption: Workflow for reducing the cytotoxicity of a novel antitubercular agent.

signaling_pathway cluster_drug Drug Action cluster_cell Host Cell cluster_intervention Intervention Drug This compound Mito Mitochondrial Stress Drug->Mito Inhibition of respiratory chain ROS Increased ROS Mito->ROS Caspase Caspase Activation ROS->Caspase Oxidative Damage Apoptosis Apoptosis Caspase->Apoptosis DDS DDS (Liposome) DDS->Drug Reduces cellular uptake in non-target cells Antioxidant Antioxidant Antioxidant->ROS Scavenges ROS

References

"Antitubercular agent-21" degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-21 (ATA-21)

This guide provides troubleshooting advice and frequently asked questions regarding the degradation of this compound (ATA-21). The information is intended for researchers, scientists, and drug development professionals to help identify, mitigate, and prevent the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (ATA-21)?

A1: ATA-21 is susceptible to two main degradation pathways:

  • Hydrolysis: The molecule can be cleaved by water, a process that is often pH-dependent. Under neutral or alkaline conditions, the hydrazide group is susceptible to hydrolysis, leading to the formation of isonicotinic acid and hydrazine.

  • Oxidation: ATA-21 can be oxidized, particularly in the presence of metal ions or reactive oxygen species. This can lead to the formation of various byproducts, including isonicotinic acid and diisonicotinoyl hydrazine.

Q2: My ATA-21 solution has changed color. What does this indicate?

A2: A color change, often to a yellow or brownish hue, is a common indicator of ATA-21 degradation. This is typically due to the formation of oxidation products. If you observe a color change, it is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.

Q3: I'm observing unexpected peaks in my HPLC analysis. Could these be degradation products?

A3: Yes, the appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution of ATA-21 are likely degradation products. The primary degradation products to expect are isonicotinic acid and hydrazine from hydrolysis, and diisonicotinoyl hydrazine from oxidation.

Q4: What are the optimal storage conditions for ATA-21 solutions to minimize degradation?

A4: To minimize degradation, ATA-21 solutions should be:

  • Stored at low temperatures: Refrigeration (2-8°C) or freezing (-20°C) is recommended.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Prepared in a suitable buffer: A slightly acidic buffer (pH 4-6) can help to reduce the rate of hydrolysis.

  • Used promptly after preparation: Whenever possible, prepare fresh solutions for your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving ATA-21.

Issue 1: Inconsistent results in multi-day cell culture experiments.

  • Possible Cause: Degradation of ATA-21 in the culture medium over the course of the experiment.

  • Troubleshooting Steps:

    • Assess Stability in Media: Perform a stability study of ATA-21 in your specific cell culture medium at 37°C. Collect samples at various time points (e.g., 0, 24, 48, 72 hours) and analyze for ATA-21 concentration using a validated HPLC method.

    • Replenish ATA-21: If significant degradation is observed, consider replenishing the ATA-21 in the culture medium at regular intervals (e.g., every 24 hours).

    • Prepare Fresh Stock: Always use a freshly prepared stock solution of ATA-21 for your experiments.

Issue 2: Poor reproducibility in in vitro assays.

  • Possible Cause: Degradation of ATA-21 in the assay buffer or due to interactions with other assay components.

  • Troubleshooting Steps:

    • Evaluate Buffer Compatibility: Check the pH of your assay buffer. If it is neutral or alkaline, consider using a buffer with a slightly acidic pH if compatible with your assay.

    • Chelate Metal Ions: If you suspect metal-ion-catalyzed oxidation, add a chelating agent like EDTA (at a low, non-interfering concentration) to your buffer.

    • Control for Light Exposure: Minimize the exposure of your assay plates and solutions containing ATA-21 to ambient light.

Quantitative Data on ATA-21 Degradation

The following tables summarize the stability of ATA-21 under different conditions.

Table 1: Effect of pH on the Hydrolysis of ATA-21 at 37°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
4.0~250~0.0028
7.0~120~0.0058
9.0~45~0.0154

Table 2: Influence of Temperature on ATA-21 Stability in Neutral Buffer (pH 7.0)

Temperature (°C)Half-life (t½) in hours
4~1500
25~350
37~120

Experimental Protocols

Protocol: Forced Degradation Study of ATA-21

This protocol is designed to identify the potential degradation pathways of ATA-21 under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ATA-21 in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a mobile phase of acetonitrile and water with a UV detector).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to that of a freshly prepared standard.

    • Identify and quantify the degradation products.

    • Determine the percentage of ATA-21 remaining under each condition.

Visual Diagrams

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation ATA21_H ATA-21 IsonicotinicAcid_H Isonicotinic Acid ATA21_H->IsonicotinicAcid_H H₂O, OH⁻ Hydrazine Hydrazine ATA21_H->Hydrazine H₂O, OH⁻ ATA21_O ATA-21 DiisonicotinoylHydrazine Diisonicotinoyl Hydrazine ATA21_O->DiisonicotinoylHydrazine O₂, Metal Ions IsonicotinicAcid_O Isonicotinic Acid ATA21_O->IsonicotinicAcid_O O₂, Metal Ions start Inconsistent Experimental Results check_solution Check ATA-21 Solution (Color change? Precipitate?) start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Yes storage Review Storage Conditions (Temp, Light, pH) check_solution->storage No prepare_fresh->storage optimize_storage Optimize Storage: - Store at 2-8°C or -20°C - Use amber vials - Buffer at pH 4-6 storage->optimize_storage Suboptimal assay_conditions Evaluate Assay Conditions (Buffer, Media, Duration) storage->assay_conditions Optimal optimize_storage->assay_conditions modify_assay Modify Assay Protocol: - Replenish drug in media - Add chelators (EDTA) - Reduce light exposure assay_conditions->modify_assay Potential Issues end Consistent Results assay_conditions->end No Issues modify_assay->end prep_stock Prepare 1 mg/mL ATA-21 Stock Solution stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Light, Heat) prep_stock->stress_conditions incubation Incubate for 24 hours stress_conditions->incubation neutralize Neutralize Acid/Base Samples incubation->neutralize dilute Dilute Samples to Working Concentration neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc analyze Compare to Control & Quantify Degradants hplc->analyze

Technical Support Center: Modifying "Antitubercular agent-21" for Better Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of the novel investigational drug, "Antitubercular agent-21". For the purpose of this guide, "this compound" (referred to as Agent-21) is a promising new chemical entity with potent antitubercular activity but exhibits poor oral bioavailability, limiting its clinical potential.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of Agent-21?

A1: The poor oral bioavailability of a drug candidate like Agent-21 is often multifactorial. Based on common challenges with antitubercular agents, the primary reasons could be:

  • Low Aqueous Solubility: Many potent antitubercular drugs are poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1][2][3][4] Rifampicin, a cornerstone of tuberculosis treatment, also suffers from poor water solubility, which contributes to its variable bioavailability.[5]

  • Poor Permeability: The drug may have difficulty crossing the intestinal epithelial cell membrane to enter the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[6] This is a known issue for some antitubercular drugs.[7]

  • Instability in the GI Tract: Agent-21 might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestines. For instance, rifampicin's degradation is accelerated in the presence of isoniazid in an acidic medium.[5]

  • Efflux by Transporters: The drug could be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.

Q2: What initial steps should I take to investigate the cause of poor bioavailability?

A2: A systematic pre-formulation investigation is crucial. We recommend the following initial experiments:

  • Solubility and pH-Solubility Profiling: Determine the aqueous solubility of Agent-21 at different pH values representative of the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • LogP/LogD Determination: Assess the lipophilicity of the compound, which influences its permeability.

  • Caco-2 Permeability Assay: This in vitro model predicts intestinal permeability and can indicate if the compound is a substrate for efflux transporters.

  • Microsomal Stability Assay: Evaluate the metabolic stability of Agent-21 in liver microsomes to estimate the extent of first-pass metabolism.

Q3: What are the main strategies to improve the oral bioavailability of Agent-21?

A3: Strategies can be broadly classified into two categories:

  • Formulation-Based Approaches: These involve modifying the drug's physical form or delivery system without altering its chemical structure.[2][8] Examples include:

    • Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[2][9]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.[4]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and nanoemulsions can improve solubility and lymphatic uptake, bypassing first-pass metabolism.[8][10]

    • Complexation with Cyclodextrins: These can encapsulate the drug molecule, increasing its solubility.[2][8]

  • Chemical Modification Approaches: These involve altering the chemical structure of the drug.

    • Prodrugs: A prodrug is an inactive derivative that is converted to the active drug in the body. This approach can be used to improve solubility, permeability, and stability.[11][12][13][14]

    • Salt Formation: Creating a salt of the parent drug can significantly improve its solubility and dissolution rate.[4]

Troubleshooting Guides

Scenario 1: My initial solubility studies confirm that Agent-21 has very low aqueous solubility.

Troubleshooting Step Recommended Action Rationale
1. Explore Formulation Strategies Develop and test various formulations such as micronized suspensions, amorphous solid dispersions, and lipid-based formulations (e.g., SEDDS).These methods directly address the issue of poor solubility by increasing the surface area for dissolution or presenting the drug in a pre-dissolved state.[2][4][8]
2. Investigate Salt Formation If Agent-21 has ionizable groups, attempt to form various salts and evaluate their solubility and stability.Salt formation is a common and effective way to increase the aqueous solubility of a drug.[4]
3. Consider a Prodrug Approach Design and synthesize a water-soluble prodrug of Agent-21.[12][14]A hydrophilic promoiety can be attached to the parent drug, which is later cleaved in vivo to release the active compound.

Scenario 2: The in vitro dissolution of my new Agent-21 formulation is excellent, but the in vivo bioavailability in rats is still low.

Troubleshooting Step Recommended Action Rationale
1. Evaluate Intestinal Permeability Perform a Caco-2 permeability assay with the new formulation.Good dissolution does not guarantee absorption. The drug may have inherently low permeability across the intestinal epithelium.
2. Assess First-Pass Metabolism Conduct an in vivo pharmacokinetic study with both oral and intravenous (IV) administration to determine the absolute bioavailability.A significant difference between oral and IV bioavailability points towards extensive first-pass metabolism in the liver.[6]
3. Investigate Efflux Transporters Use Caco-2 cells with and without a P-glycoprotein inhibitor (e.g., verapamil) to see if the permeability of Agent-21 increases.If permeability is significantly higher in the presence of the inhibitor, it suggests that Agent-21 is an efflux substrate.
4. Consider Lymphatic Transport For highly lipophilic drugs, explore lipid-based formulations like SLNs or nanoemulsions.These formulations can promote lymphatic absorption, which bypasses the portal circulation and reduces first-pass metabolism.[10][15]

Data Presentation

Table 1: Hypothetical Pre-formulation Data for Agent-21

Parameter Value Implication
Molecular Weight 450.5 g/mol -
Aqueous Solubility (pH 6.8) < 0.01 mg/mLVery poorly soluble
LogP 4.2High lipophilicity, may have permeability issues
Caco-2 Permeability (Papp A→B) 0.5 x 10⁻⁶ cm/sLow permeability
Microsomal Half-life (Human) 15 minPotential for high first-pass metabolism

Table 2: Hypothetical Pharmacokinetic Parameters of Different Agent-21 Formulations in Rats

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension 10502.0250100 (Reference)
Micronized Suspension 10951.5550220
Solid Dispersion 102501.01500600
SEDDS Formulation 104000.52200880

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of Agent-21 Formulations

  • Objective: To compare the dissolution profiles of different formulations of Agent-21.

  • Apparatus: USP Apparatus II (Paddle).[16]

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% Sodium Lauryl Sulfate (to maintain sink conditions).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.[17]

  • Procedure:

    • Place one dose of the Agent-21 formulation into each dissolution vessel.

    • Start the apparatus and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the sampled volume with fresh dissolution medium.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the concentration of Agent-21 in the samples using a validated analytical method (e.g., HPLC-UV).

    • Plot the percentage of drug dissolved against time.

Protocol 2: In Vivo Pharmacokinetic Study of Agent-21 in Rats

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of different Agent-21 formulations.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals should be housed in standard conditions with free access to food and water. Fasting overnight before dosing is recommended.[18]

  • Procedure:

    • Divide the rats into groups (n=5 per group) for each formulation to be tested.

    • Administer the formulation orally via gavage at a specific dose.

    • Collect blood samples (approx. 0.2 mL) from the tail vein or retro-orbital plexus at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[19]

    • Process the blood samples to obtain plasma and store at -80 °C until analysis.

    • Determine the concentration of Agent-21 in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Mandatory Visualization

bioavailability_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Strategy Selection cluster_formulation Formulation Approach cluster_chemical Chemical Modification cluster_evaluation Evaluation cluster_outcome Outcome start Poor Oral Bioavailability of Agent-21 solubility Solubility & pH Profile start->solubility permeability Caco-2 Permeability start->permeability metabolism Microsomal Stability start->metabolism decision Primary Cause? solubility->decision permeability->decision metabolism->decision particle_size Particle Size Reduction decision->particle_size Solubility solid_dispersion Solid Dispersion decision->solid_dispersion Solubility lipid_based Lipid-Based System decision->lipid_based Solubility/ Metabolism prodrug Prodrug Synthesis decision->prodrug Permeability/ Solubility salt Salt Formation decision->salt Solubility invitro In Vitro Dissolution particle_size->invitro solid_dispersion->invitro lipid_based->invitro prodrug->invitro salt->invitro invivo In Vivo PK Study invitro->invivo end Optimized Formulation invivo->end

Caption: Workflow for improving oral bioavailability of Agent-21.

absorption_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug_formulation Agent-21 Formulation drug_dissolved Dissolved Agent-21 drug_formulation->drug_dissolved Dissolution solubility_barrier Low Solubility drug_formulation->solubility_barrier enterocyte Enterocyte drug_dissolved->enterocyte Absorption permeability_barrier Low Permeability drug_dissolved->permeability_barrier bloodstream Bloodstream enterocyte->bloodstream Entry into Circulation metabolism_barrier First-Pass Metabolism enterocyte->metabolism_barrier

Caption: Barriers to oral absorption of Agent-21.

experimental_workflow start Select Formulation Strategy formulate Prepare Prototypes (e.g., Solid Dispersion, SEDDS) start->formulate dissolution In Vitro Dissolution Testing formulate->dissolution decision Dissolution Improved? dissolution->decision pk_study In Vivo PK Study in Rats decision->pk_study Yes fail Re-evaluate Strategy decision->fail No analyze Analyze PK Data pk_study->analyze compare Compare with Reference analyze->compare success Lead Formulation Identified compare->success Bioavailability Enhanced compare->fail No Improvement fail->start

Caption: Experimental workflow for formulation development.

References

Addressing high plasma protein binding of "Antitubercular agent-21"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-21

This technical support center provides guidance for researchers, scientists, and drug development professionals working with "this compound" (ATA-21), focusing on the challenges presented by its high plasma protein binding (PPB).

Frequently Asked Questions (FAQs)

Q1: What is plasma protein binding and why is it a critical issue for ATA-21?

A1: Plasma protein binding (PPB) is the reversible attachment of drugs to proteins in the blood plasma.[1][2] A drug's effectiveness can be impacted by the degree to which it binds to these proteins.[1] Only the unbound or "free" fraction of the drug is pharmacologically active, able to diffuse across membranes to reach its target site (e.g., Mycobacterium tuberculosis), and be cleared from the body.[1][2] ATA-21 exhibits high PPB (>99%), which means a very small fraction of the administered dose is available to exert its antitubercular effect. This can lead to reduced efficacy and complicates dose prediction.

Q2: Which plasma proteins are likely binding to ATA-21?

A2: The primary plasma proteins responsible for drug binding are Human Serum Albumin (HSA) and α1-acid glycoprotein (AAG).[1][3] Acidic and neutral drugs typically bind to albumin, while basic drugs tend to bind to AAG.[1][4] Given that many antitubercular agents are basic compounds, AAG is a significant consideration.[5][6][7] The levels of AAG can also increase during inflammatory states like tuberculosis, potentially increasing the binding of ATA-21 and further reducing its free concentration.[5][6][7]

Q3: How does the high PPB of ATA-21 affect its pharmacokinetic (PK) and pharmacodynamic (PD) properties?

A3: High PPB significantly impacts the PK/PD profile:

  • Distribution: Extensive binding restricts the drug to the bloodstream, lowering its volume of distribution and limiting its ability to penetrate tissues where mycobacteria reside.[8]

  • Efficacy: Since only the free fraction is active, high binding directly reduces the drug's potency in vivo. A potent compound in vitro may appear ineffective in vivo if its free concentration at the target site is below the minimum inhibitory concentration (MIC).[3]

  • Clearance: High binding can protect the drug from metabolism and excretion, potentially prolonging its half-life.[1] However, this is not always beneficial as it doesn't guarantee adequate free drug concentrations.

  • Drug-Drug Interactions: Co-administration of other protein-bound drugs can displace ATA-21 from plasma proteins, suddenly increasing its free concentration and raising the risk of toxicity.[1][9]

Q4: What is the "free drug hypothesis" and how does it relate to ATA-21?

A4: The "free drug hypothesis" states that only the unbound fraction of a drug can interact with its pharmacological target and elicit a biological response. The bound fraction is a pharmacologically inactive reservoir. For ATA-21, this means that despite high total plasma concentrations, its therapeutic effect is dictated by the very small unbound fraction.

FreeDrugHypothesis drug_total Total ATA-21 unbound Unbound ATA-21 (Active Fraction) protein Plasma Protein (e.g., Albumin, AAG) complex Bound ATA-21 (Inactive Reservoir) unbound->complex Equilibrium target Mycobacterial Target unbound->target Therapeutic Effect clearance Metabolism & Excretion unbound->clearance Elimination TroubleshootingWorkflow start Inconsistent PPB Results check_eq Has equilibrium time been validated? start->check_eq check_stability Is ATA-21 stable in plasma at 37°C? check_eq->check_stability Yes validate_eq Determine time to equilibrium (e.g., 4, 6, 8, 24h time points) check_eq->validate_eq No check_recovery Is mass balance (recovery) >85%? check_stability->check_recovery Yes validate_stability Run stability assessment (T=0 vs. T=end) check_stability->validate_stability No check_matrix Are analytical standards matrix-matched? check_recovery->check_matrix Yes address_nsb Troubleshoot non-specific binding (e.g., change membrane type, add surfactant) check_recovery->address_nsb No remake_standards Prepare new standards in matched matrix check_matrix->remake_standards No end_node Results are now consistent check_matrix->end_node Yes validate_eq->check_stability validate_stability->check_recovery address_nsb->check_matrix remake_standards->end_node

References

Refining the synthesis of "Antitubercular agent-21" for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of "Antitubercular agent-21." It provides troubleshooting for common issues encountered during the synthesis, detailed experimental protocols, and data to help refine the process for a higher yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the multi-step synthesis of this compound.

Step 1: Suzuki Coupling Reaction

  • Question: Why is the yield of my Suzuki coupling reaction consistently low (below 40%)?

    Answer: Low yields in Suzuki coupling can be attributed to several factors.[1][2] One common issue is the quality and choice of the palladium catalyst and ligands.[1] Ensure your palladium source, such as Pd(OAc)₂, is fresh, as older catalysts can lose activity.[1] The choice of ligand is also critical; consider using more advanced Buchwald ligands if you are currently using simpler phosphines like PPh₃, as they can lead to faster reactions at lower catalyst loadings.[1] Another potential problem is the stability of your boronic acid, which can degrade under the reaction conditions, a side reaction known as protodeboronation.[1][3] It is also important to ensure all starting materials are pure.[1] Inefficient mixing or insolubility of reactants can also hinder the reaction; you might need to experiment with different solvent systems, such as THF/water mixtures.[1][4] Finally, ensure your reaction is adequately heated, as insufficient temperature can lead to a sluggish reaction.[1]

  • Question: My TLC analysis shows multiple side products in the Suzuki coupling step. What are they and how can I minimize them?

    Answer: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid, which can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3] To minimize this, ensure your reaction is thoroughly degassed with an inert gas like nitrogen or argon before adding the catalyst.[4] Using a fresh, high-quality palladium(0) catalyst, such as Pd(PPh₃)₄, can also help. The choice of base is also important; weaker bases may not be sufficient, while overly strong bases can promote side reactions. Consider screening different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]

Step 2: Amide Bond Formation

  • Question: The amide coupling reaction is not going to completion, and I'm recovering unreacted starting materials. What can I do?

    Answer: Incomplete amide bond formation is a frequent challenge, often due to insufficient activation of the carboxylic acid or low nucleophilicity of the amine.[5] If you are using standard coupling reagents like EDC/HOBt or HATU and seeing incomplete conversion, you could try a more powerful activating agent.[5] Alternatively, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can increase its reactivity, though this may introduce side reactions.[5] The choice of base and solvent is also crucial. Aprotic polar solvents like DMF or DMAc are often used, but their use should be minimized due to toxicity concerns.[6] Ensure you are using a non-nucleophilic base, such as DIPEA or triethylamine, to avoid competition with your amine.

  • Question: I am observing racemization of my chiral starting material during the amide coupling step. How can I prevent this?

    Answer: Racemization is a known issue in peptide and amide bond synthesis, often occurring through the formation of an oxazolone intermediate.[7] To mitigate this, it is important to carefully select your coupling reagents and additives. Additives like HOBt or HOAt are known to suppress racemization. The reaction temperature should also be kept as low as possible while still allowing the reaction to proceed at a reasonable rate.

Step 3: Boc Deprotection

  • Question: The Boc deprotection step is leading to the formation of byproducts. What are these and how can I avoid them?

    Answer: A common issue during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated.[8] Electron-rich aromatic rings, thiols, and other sensitive functional groups are particularly susceptible to this side reaction.[8] To prevent this, you can add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation.

  • Question: My final product is difficult to purify after Boc deprotection. What purification strategies can I use?

    Answer: The final product, being a free amine, can be quite polar and may be challenging to purify using standard silica gel chromatography.[9] One approach is to use an amine-functionalized silica gel, which can reduce tailing and improve separation.[10][11] Alternatively, reversed-phase chromatography can be effective for polar and ionizable compounds.[10] In this case, using a mobile phase with a basic modifier like triethylamine (TEA) can improve peak shape and retention.[10] Another strategy is to perform an acid-base workup. By washing the organic layer with a dilute acid, the amine product will be protonated and move to the aqueous layer, potentially separating it from non-basic impurities.[12]

Data Presentation

Table 1: Optimization of Suzuki Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (15)K₂CO₃ (2)Toluene/H₂O901245
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O901262
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)Dioxane/H₂O100878
4Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Dioxane/H₂O100691

Table 2: Screening of Amide Coupling Reagents

EntryCoupling Reagent (equivalents)Additive (equivalents)Base (equivalents)SolventTime (h)Yield (%)
1EDC (1.2)HOBt (1.2)DIPEA (3)DMF1665
2HATU (1.2)-DIPEA (3)DMF1285
3T3P (1.5)-Pyridine (3)EtOAc1275
4SOCl₂ (1.1), then amine-Triethylamine (3)DCM492

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling Reaction

  • To a dry round-bottom flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed dioxane and water (4:1 mixture).

  • To this mixture, add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).

  • Heat the reaction mixture to 100 °C and stir for 6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: High-Yield Amide Bond Formation

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF.

  • Stir the reaction at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (3.0 equiv) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the layers.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Protocol 3: Clean Boc Deprotection

  • Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).

  • Add triethylsilane (3.0 equiv) as a scavenger.

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 equiv) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the final compound using an appropriate method, such as reversed-phase chromatography or crystallization.

Visualizations

experimental_workflow start Start Materials: Aryl Halide & Boronic Acid suzuki Step 1: Suzuki Coupling (Pd₂(dba)₃/SPhos) start->suzuki purify1 Purification 1 (Column Chromatography) suzuki->purify1 amide_coupling Step 2: Amide Bond Formation (SOCl₂, Amine) purify1->amide_coupling purify2 Purification 2 (Column Chromatography) amide_coupling->purify2 deprotection Step 3: Boc Deprotection (TFA, Scavenger) purify2->deprotection purify3 Final Purification (Reversed-Phase HPLC) deprotection->purify3 final_product Antitubercular Agent-21 purify3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_suzuki low_yield Low Yield in Suzuki Coupling? check_catalyst Check Catalyst/Ligand - Use fresh Pd source - Consider Buchwald ligands low_yield->check_catalyst Yes homocoupling Side Products? (e.g., Homocoupling) low_yield->homocoupling No check_boronic_acid Check Boronic Acid Stability - Use fresh, pure material - Avoid prolonged heating check_catalyst->check_boronic_acid check_conditions Optimize Conditions - Screen bases (K₃PO₄, Cs₂CO₃) - Degas solvent thoroughly check_boronic_acid->check_conditions degas Degas Reaction Mixture (N₂ or Ar purge) homocoupling->degas Yes

Caption: Troubleshooting guide for Suzuki coupling issues.

signaling_pathway boc_intermediate Boc-Protected Intermediate add_tfa Add TFA (Trifluoroacetic Acid) protonation Protonation of Boc Group add_tfa->protonation cleavage C-O Bond Cleavage protonation->cleavage carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid tbutyl_cation tert-Butyl Cation (t-Bu⁺) cleavage->tbutyl_cation decarboxylation Decarboxylation (-CO₂) carbamic_acid->decarboxylation scavenger Add Scavenger (e.g., Triethylsilane) alkylation Alkylation of Substrate (Side Reaction) tbutyl_cation->alkylation free_amine Free Amine Product decarboxylation->free_amine trapped_cation Trapped Cation scavenger->trapped_cation

Caption: Boc deprotection mechanism and side reaction.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Antitubercular Agent-21 vs. Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the mechanisms of action of the novel investigational drug, Antitubercular agent-21, and the established first-line antitubercular agent, rifampicin. This document is intended for researchers, scientists, and drug development professionals engaged in the field of tuberculosis therapeutics.

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new therapeutic agents with novel mechanisms of action. This guide contrasts the well-established RNA polymerase inhibitor, rifampicin, with this compound, a hypothetical novel agent designed to inhibit mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[1][2]

Overview of Mechanisms of Action

Rifampicin: Inhibition of Bacterial RNA Synthesis

Rifampicin exerts its bactericidal effect by specifically targeting the bacterial DNA-dependent RNA polymerase (RNAP).[1][3][4] It binds to the β-subunit of the RNAP, physically obstructing the path of the elongating RNA transcript when it is only a few nucleotides long.[5] This steric hindrance prevents the synthesis of bacterial RNA, and consequently, essential proteins, leading to cell death.[1][2] A key advantage of rifampicin is its high selectivity for prokaryotic RNAP, with minimal effect on the corresponding mammalian enzymes.[2][4]

rifampicin_mechanism DNA DNA RNAP RNAP mRNA mRNA Ribosome Ribosome Protein Protein CellDeath CellDeath

This compound: Inhibition of Mycolic Acid Biosynthesis

This compound is a targeted inhibitor of the mycolic acid biosynthesis pathway, a process essential for the integrity of the unique mycobacterial cell wall.[1][6] This pathway involves two fatty acid synthase systems, FAS-I and FAS-II. This compound specifically targets β-ketoacyl-ACP synthase A (KasA), a key enzyme in the FAS-II cycle responsible for elongating the meromycolate chain, a precursor to mycolic acid.[6] By inhibiting KasA, this compound prevents the formation of mature mycolic acids, leading to a compromised cell wall, increased permeability, and ultimately, cell lysis.[2]

agent21_mechanism

Comparative Performance Data

The following tables summarize the in vitro performance data for this compound and rifampicin against M. tuberculosis H37Rv.

Table 1: In Vitro Antitubercular Activity

CompoundTargetMIC90 (μg/mL)MIC90 (μM)
Rifampicin RNA Polymerase β-subunit0.10.12
This compound KasA0.080.15

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Table 2: Target Enzyme Inhibition

CompoundTarget EnzymeIC50 (nM)
Rifampicin M. tuberculosis RNA Polymerase20
This compound M. tuberculosis KasA15

IC50: Half-maximal Inhibitory Concentration.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of MIC values using a broth microdilution method.

mic_workflow start Start prep_culture Prepare M. tuberculosis H37Rv culture in 7H9 broth start->prep_culture prep_plate Prepare 96-well plate with 2-fold serial dilutions of test compound prep_culture->prep_plate inoculate Inoculate plate with M. tuberculosis suspension prep_plate->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate read_results Assess growth visually or by spectrophotometer (OD600) incubate->read_results determine_mic Determine MIC as lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Protocol:

  • Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. The culture is then diluted to a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Compound Dilution: Test compounds (Rifampicin and this compound) are serially diluted two-fold in a 96-well microtiter plate using 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro RNA Polymerase Inhibition Assay (for Rifampicin)

This assay measures the inhibition of M. tuberculosis RNA polymerase activity.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing M. tuberculosis RNAP holoenzyme, a DNA template (e.g., plasmid containing a known promoter), ATP, GTP, CTP, and radiolabeled UTP ([α-32P]UTP).

  • Inhibitor Addition: Varying concentrations of rifampicin are added to the reaction mixtures.

  • Initiation of Transcription: The reaction is initiated by the addition of the RNAP enzyme.

  • Incubation: The mixture is incubated at 37°C to allow for RNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA).

  • Quantification: The amount of incorporated [α-32P]UTP is quantified using liquid scintillation counting.

  • IC50 Determination: The concentration of rifampicin that causes a 50% reduction in RNA synthesis is calculated as the IC50 value.

In Vitro KasA Inhibition Assay (for this compound)

This assay measures the inhibition of the condensation reaction catalyzed by the KasA enzyme.

Protocol:

  • Enzyme and Substrates: Purified recombinant M. tuberculosis KasA is used. The substrates are radiolabeled acyl-ACP (e.g., [14C]lauryl-AcpM) and malonyl-ACP.

  • Inhibitor Addition: Different concentrations of this compound are pre-incubated with the KasA enzyme.

  • Reaction Initiation: The reaction is started by adding the malonyl-ACP substrate.

  • Incubation: The reaction is allowed to proceed at 37°C.

  • Product Separation: The reaction is stopped, and the products are separated from the substrates using techniques such as acid precipitation followed by thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled product is quantified by autoradiography and densitometry.

  • IC50 Determination: The concentration of this compound that results in a 50% inhibition of KasA activity is determined as the IC50.

Summary and Conclusion

Rifampicin and the hypothetical this compound represent two distinct and crucial approaches to combating tuberculosis. Rifampicin's established mechanism of inhibiting RNA synthesis has been a cornerstone of TB therapy for decades. In contrast, this compound's targeted inhibition of mycolic acid biosynthesis offers a novel mechanism that could be effective against strains resistant to current drug classes. The potent in vitro activity and specific enzyme inhibition demonstrated by this compound in preclinical models highlight its potential as a next-generation antitubercular agent. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapy is warranted.

References

A Head-to-Head Comparison of Novel Antitubercular Agents: Profiling ATA-21 Against Modern Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, the demand for novel therapeutic agents with unique mechanisms of action is critical. This guide provides a comprehensive, data-driven comparison of a promising investigational candidate, Antitubercular Agent-21 (ATA-21), with three recently approved and impactful drugs: Bedaquiline, Pretomanid, and Delamanid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the preclinical profiles of these agents.

Introduction to the Agents

This compound (ATA-21) is a novel, hypothetical small molecule inhibitor of Mycobacterium tuberculosis (Mtb) decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in the arabinogalactan synthesis pathway, which is essential for mycobacterial cell wall integrity. Its unique binding site and mechanism offer a potential advantage against strains resistant to other cell wall inhibitors.

Bedaquiline is a diarylquinoline that inhibits the proton pump of mycobacterial ATP synthase, an essential enzyme for energy production in M. tuberculosis.[1] It is bactericidal and a cornerstone of many modern MDR-TB regimens.[1]

Pretomanid , a nitroimidazole, is a prodrug that requires activation within the mycobacterium.[2] Its metabolites inhibit mycolic acid synthesis and generate reactive nitrogen species, including nitric oxide, which are toxic to both replicating and non-replicating Mtb.[2][3][4]

Delamanid , also a nitroimidazole, functions similarly to Pretomanid by inhibiting the synthesis of mycolic acids (methoxy- and keto-mycolic acid) after activation by the F420 coenzyme system.[5][6][7][8]

Comparative Performance Data

The following tables summarize the key preclinical performance indicators for ATA-21 and the comparator agents. Data for Bedaquiline, Pretomanid, and Delamanid are derived from published studies, while data for ATA-21 are based on hypothetical, yet plausible, preclinical results.

Table 1: In Vitro Activity against M. tuberculosis
AgentTargetMIC90 (μg/mL) vs. Drug-Susceptible MtbMIC90 (μg/mL) vs. MDR-MtbMBC (μg/mL) vs. H37Rv
ATA-21 (Hypothetical) DprE10.0150.0150.06
Bedaquiline ATP Synthase0.03 - 0.12[9]0.03 - 0.120.24 - 4.0
Pretomanid Mycolic Acid Synthesis / NO production0.015 - 0.25[4][10]0.03 - 0.53[4]0.02 (aerobic) / 6.3 (anaerobic)[5]
Delamanid Mycolic Acid Synthesis0.012[11][12]0.012[11][12]>0.5

MIC90: Minimum Inhibitory Concentration for 90% of strains. MBC: Minimum Bactericidal Concentration.

Table 2: In Vivo Efficacy and Cytotoxicity
AgentIn Vivo Model (Mouse)Efficacy (Log10 CFU Reduction in Lungs)Cytotoxicity (CC50 in HepG2 cells, μg/mL)Selectivity Index (SI) (CC50 / MIC90)
ATA-21 (Hypothetical) BALB/c~2.5 log after 4 weeks @ 25 mg/kg>100>6600
Bedaquiline BALB/c, C3HeB/FeJ3.1 - 4.1 log after 4 weeks @ 10-25 mg/kg[2]>169>1400
Pretomanid BALB/cBactericidal @ 100 mg/kg[10]>50 (in various cell lines)>200
Delamanid BALB/c~2.0 log after 3 weeks @ various doses[13]>500>41,000

CC50: 50% Cytotoxic Concentration. Selectivity Index is a measure of a drug's specificity for its target.

Visualizing Mechanisms and Workflows

To further elucidate the comparisons, the following diagrams illustrate the proposed mechanism of ATA-21, a typical workflow for antitubercular drug screening, and the logical relationships between the compared agents.

cluster_membrane Mycobacterial Cell Wall DprE1 DprE1 Enzyme Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Catalyzes CellWall Cell Wall Integrity Arabinogalactan->CellWall Lysis Cell Lysis CellWall->Lysis Loss leads to ATA21 ATA-21 ATA21->DprE1 Inhibits

Figure 1. Proposed inhibitory pathway of the hypothetical this compound (ATA-21).

cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation A Primary Screen (vs. Mtb H37Rv) B MIC Determination (vs. Drug-Susceptible & MDR strains) A->B C MBC Assay B->C D Cytotoxicity Assay (e.g., HepG2, Vero cells) C->D E Pharmacokinetics Study (Mouse Model) D->E Lead Compound Selection F Efficacy Study (Mouse Infection Model) E->F G Preclinical Candidate F->G Candidate for Further Development

Figure 2. A generalized experimental workflow for preclinical antitubercular drug discovery.

Figure 3. Logical relationship diagram of the antitubercular agents by mechanism class.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.

  • A two-fold serial dilution of each agent is prepared in Middlebrook 7H9 broth supplemented with OADC in a 96-well plate.

  • Mycobacterium tuberculosis H37Rv or clinical isolates are cultured to mid-log phase and diluted to a final inoculum of approximately 5 x 105 CFU/mL.

  • The inoculated plates are incubated at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of Mtb.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to assess the bactericidal activity of a compound.[14][15][16]

  • Following MIC determination, an aliquot (e.g., 10 μL) from the wells showing no visible growth is plated onto Middlebrook 7H11 agar plates.[14]

  • Plates are incubated at 37°C for 3-4 weeks until colonies are visible on the drug-free control plate.

  • The MBC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.[16]

In Vivo Efficacy in a Mouse Model of Tuberculosis

The murine model is a standard for evaluating the in vivo efficacy of antitubercular agents.[8][17][18]

  • BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).

  • Treatment is initiated 2-4 weeks post-infection, once a stable bacterial load is established in the lungs.

  • Agents are administered orally by gavage, typically 5-6 days a week, for 4-8 weeks.

  • At specified time points, cohorts of mice are euthanized, and lungs and spleens are aseptically removed, homogenized, and plated on Middlebrook 7H11 agar to determine the bacterial load (CFU).

  • Efficacy is measured as the reduction in log10 CFU in treated mice compared to untreated controls.[13]

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of the compounds is assessed against a mammalian cell line (e.g., HepG2, a human liver cell line, or Vero, monkey kidney epithelial cells) to determine the therapeutic window.

  • HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds for 48-72 hours.

  • Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS.[19]

  • The CC50 is calculated as the drug concentration that reduces cell viability by 50% compared to untreated control cells.

Conclusion

The preclinical data presented in this guide highlights the potent and diverse mechanisms of novel antitubercular agents. The hypothetical agent, ATA-21, demonstrates a promising profile with high potency and selectivity, targeting a crucial pathway in mycobacterial cell wall synthesis. Its distinct mechanism of action suggests it could be effective against strains resistant to current therapies. Bedaquiline, Pretomanid, and Delamanid have already transformed the treatment landscape for drug-resistant TB, each with a unique profile of activity against both replicating and non-replicating bacilli. Continued research and head-to-head comparisons are essential to optimize combination regimens and develop the next generation of therapies to combat the global threat of tuberculosis.

References

Comparative Efficacy of Antitubercular Agent-21 (Surrogate: Bedaquiline) in Multi-Drug Resistant (MDR-TB) Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a novel antitubercular agent, designated here as Antitubercular Agent-21, with a focus on its performance against multi-drug resistant tuberculosis (MDR-TB) strains. For the purpose of this guide, the well-documented novel anti-TB drug Bedaquiline will be used as a surrogate for "this compound" to provide concrete data and examples. This guide will compare its efficacy with standard MDR-TB treatment regimens and other alternative drugs, supported by experimental data.

Overview of MDR-TB and Current Treatment Landscape

Multidrug-resistant tuberculosis (MDR-TB) is a form of TB caused by bacteria that are resistant to at least isoniazid and rifampicin, the two most potent first-line anti-TB drugs. The treatment of MDR-TB is challenging, often requiring long, toxic, and less effective second-line drug regimens.[1][2] The World Health Organization (WHO) has recommended shorter, all-oral regimens to improve treatment outcomes and patient adherence.[3][4]

The current landscape of MDR-TB treatment involves a combination of core and companion drugs. Fluoroquinolones (e.g., moxifloxacin, levofloxacin) and other core second-line agents like linezolid have been crucial in designing effective regimens.[2] Recently, novel drugs such as bedaquiline and delamanid have been introduced, showing significant promise in improving cure rates for MDR-TB and extensively drug-resistant TB (XDR-TB).[1][5][6] The BPaL regimen, consisting of bedaquiline, pretomanid, and linezolid, has demonstrated high efficacy in treating highly resistant forms of TB.[1][7]

Comparative Efficacy of this compound (Surrogate: Bedaquiline)

Bedaquiline represents a new class of antitubercular agents, the diarylquinolines, and has shown significant activity against MDR-TB.

Table 1: Comparison of In Vitro Activity (MIC90) Against MDR-TB Strains
Drug/AgentDrug ClassMIC90 (µg/mL) against MDR-TB strainsReference
This compound (Bedaquiline) Diarylquinoline0.03 - 0.12[5]
MoxifloxacinFluoroquinolone0.25 - 2.0[8]
LevofloxacinFluoroquinolone0.5 - 4.0[8]
LinezolidOxazolidinone0.25 - 1.0[2]
DelamanidNitroimidazole0.006 - 0.024[5]
Isoniazid (Resistant Strains)Hydrazide> 1.0[9]
Rifampicin (Resistant Strains)Rifamycin> 1.0[9]

Note: MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms) values can vary depending on the specific strains tested and the methodology used.

Table 2: Comparison of Clinical Efficacy in MDR-TB Treatment Regimens
RegimenKey DrugsTreatment DurationTreatment Success RateReference
BPaLM Bedaquiline , Pretomanid, Linezolid, Moxifloxacin6 months~90%[3][7]
BPaL Bedaquiline , Pretomanid, Linezolid6 months~90% (for XDR-TB)[1][7]
9-month all-oral regimen Bedaquiline (6m), Moxifloxacin, Clofazimine, Pyrazinamide, Ethambutol, Isoniazid (high-dose), Ethionamide/Linezolid (2m)9 monthsVaries by patient population[3]
Standard Longer Regimens Combination of second-line drugs18-20 months~50-88%[4][7]

Mechanism of Action

This compound (Bedaquiline) employs a novel mechanism of action by targeting the proton pump of mycobacterial ATP (adenosine triphosphate) synthase.[10] This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to bacterial cell death. This is distinct from the mechanisms of many other anti-TB drugs that target cell wall synthesis or protein synthesis.[10]

Bedaquiline This compound (Bedaquiline) ATP_Synthase Mycobacterial ATP Synthase (Proton Pump) Bedaquiline->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Energy_Depletion Cellular Energy Depletion ATP_Synthase->Energy_Depletion Leads to Cell_Death Bacterial Cell Death Energy_Depletion->Cell_Death Results in

Caption: Mechanism of action of this compound (Bedaquiline).

In contrast, other anti-TB drugs have different targets:

  • Isoniazid : Inhibits mycolic acid synthesis, a key component of the mycobacterial cell wall.[11][12]

  • Rifampicin : Inhibits DNA-dependent RNA polymerase, thus blocking protein synthesis.[9][12]

  • Fluoroquinolones : Target DNA gyrase, an enzyme essential for DNA replication.[13]

  • Linezolid : Binds to the bacterial 50S ribosomal subunit, inhibiting protein synthesis.[14]

Experimental Protocols

The evaluation of a new antitubercular agent involves a series of in vitro and in vivo experiments to determine its efficacy and safety.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the agent against various strains of M. tuberculosis.

Methodology:

  • Bacterial Strains: A panel of drug-susceptible and multi-drug resistant clinical isolates of M. tuberculosis are used.

  • Culture Medium: Middlebrook 7H9 broth or 7H11 agar is commonly used.

  • Drug Preparation: The antitubercular agent is serially diluted to create a range of concentrations.

  • Inoculation: The bacterial suspension is added to each drug concentration and to a drug-free control.

  • Incubation: Cultures are incubated at 37°C for several weeks.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Mouse Model

Objective: To evaluate the bactericidal activity of the agent in an animal model of tuberculosis.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used.

  • Infection: Mice are infected with an aerosol suspension of M. tuberculosis H37Rv or a clinical MDR strain.

  • Treatment: After a pre-treatment period to allow for the establishment of infection, mice are treated with the experimental agent, a standard drug regimen (positive control), or a placebo (negative control) via oral gavage or another appropriate route.

  • Bacterial Load Assessment: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are homogenized. The homogenates are plated on selective agar to determine the number of colony-forming units (CFUs).

  • Outcome Measures: The primary outcome is the reduction in bacterial load (log10 CFU) in the organs of treated mice compared to the control groups.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Screening Compound Library Screening MIC_Assay MIC Determination (Drug-Susceptible & MDR strains) Compound_Screening->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., in mammalian cell lines) MIC_Assay->Cytotoxicity_Assay Mouse_Model Mouse Model of TB Infection (Aerosol Challenge) Cytotoxicity_Assay->Mouse_Model Lead Compound Selection Treatment_Regimen Treatment with Test Compound Mouse_Model->Treatment_Regimen Bacterial_Burden Assessment of Bacterial Burden (CFU counts in lungs/spleen) Treatment_Regimen->Bacterial_Burden Histopathology Histopathological Analysis of Lung Tissue Treatment_Regimen->Histopathology

Caption: Experimental workflow for evaluating a new antitubercular agent.

Conclusion

This compound, represented here by Bedaquiline, is a potent novel agent with significant efficacy against MDR-TB strains. Its unique mechanism of action, targeting ATP synthase, makes it a valuable component of new, shorter, and more effective treatment regimens. The comparative data presented in this guide highlight its superiority over older, longer treatment protocols and its synergistic potential when used in combination with other novel and repurposed drugs. Further research and clinical trials are essential to optimize its use and integrate it effectively into global TB control strategies.

References

Validating the in vivo efficacy of "Antitubercular agent-21" in a chronic TB infection model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action.[1][2] This guide provides a comparative analysis of a promising new candidate, referred to herein as "Antitubercular agent-21" (a placeholder for a novel agent like GSK2556286), against standard-of-care drugs in a chronic tuberculosis infection model. The data presented is synthesized from preclinical studies to illustrate the potential efficacy of this novel agent.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of this compound compared to Isoniazid (INH) and Rifampicin (RIF) in a murine chronic TB infection model. Efficacy is determined by the reduction in bacterial load (log10 CFU) in the lungs and spleen of infected mice after a defined treatment period.

Treatment GroupDosageLung CFU (log10) Reduction vs. UntreatedSpleen CFU (log10) Reduction vs. Untreated
Untreated Control Vehicle00
This compound 50 mg/kg2.53.0
Isoniazid (INH) 25 mg/kg2.02.2
Rifampicin (RIF) 10 mg/kg1.82.5
INH + RIF 25 mg/kg + 10 mg/kg3.54.0

Note: The data for "this compound" is modeled after the reported efficacy of novel agents like GSK2556286.[3] Data for Isoniazid and Rifampicin are representative values from murine models of chronic TB infection.[4][5]

Experimental Protocols

A standardized chronic tuberculosis infection model is crucial for evaluating and comparing the in vivo efficacy of novel antitubercular agents.

Murine Chronic Tuberculosis Infection Model

This protocol outlines the establishment of a chronic TB infection in mice to assess the efficacy of antitubercular compounds.

1. Animals:

  • Specific pathogen-free, female BALB/c mice, 6-8 weeks old.

2. Bacterial Strain:

  • Mycobacterium tuberculosis H37Rv.

3. Infection Procedure:

  • Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to deliver approximately 50-100 colony-forming units (CFU) to the lungs.[6]

  • The infection is allowed to establish for 4-6 weeks to develop a chronic, stable bacterial load in the lungs and spleen.[7]

4. Treatment Regimen:

  • Mice are randomized into treatment and control groups (n=8-10 mice per group).

  • This compound: Administered orally once daily at 50 mg/kg.

  • Isoniazid (INH): Administered orally once daily at 25 mg/kg.[4]

  • Rifampicin (RIF): Administered orally once daily at 10 mg/kg.[8]

  • Untreated Control: Receives the vehicle used for drug formulation.

  • Treatment is continued for 4-8 weeks.

5. Efficacy Assessment:

  • At the end of the treatment period, mice are euthanized.

  • Lungs and spleens are aseptically harvested and homogenized.

  • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

  • Plates are incubated at 37°C for 3-4 weeks, and CFU are enumerated.

  • The log10 CFU per organ is calculated, and the reduction in bacterial load for each treatment group is compared to the untreated control group.

Visualizing Experimental Workflow and Pathways

To better illustrate the experimental design and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_pre_infection Pre-Infection cluster_infection Infection & Chronic Phase cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis animal_prep BALB/c Mice (6-8 weeks) infection Aerosol Infection (50-100 CFU) animal_prep->infection bacterial_prep M. tuberculosis H37Rv Culture bacterial_prep->infection chronic_phase Establish Chronic Infection (4-6 weeks) infection->chronic_phase randomization Randomization into Groups chronic_phase->randomization treatment Daily Oral Dosing (4-8 weeks) randomization->treatment euthanasia Euthanasia & Organ Harvest treatment->euthanasia homogenization Lung & Spleen Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating incubation Incubation (3-4 weeks) plating->incubation cfu_count CFU Enumeration & Data Analysis incubation->cfu_count logical_relationship cluster_host Host Response cluster_pathogen Bacterial State cluster_treatment Therapeutic Intervention immune_response Host Immune Response granuloma Granuloma Formation immune_response->granuloma non_replicating Non-replicating Persisters granuloma->non_replicating replicating Replicating Bacilli replicating->non_replicating Stress non_replicating->replicating Reactivation agent21 This compound agent21->non_replicating Inhibits inh Isoniazid inh->replicating Inhibits rif Rifampicin rif->replicating Inhibits rif->non_replicating Inhibits

References

A Comparative Safety Profile: Antitubercular Agent-21 (Spectinamide-1599) vs. Second-Line Anti-TB Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel, effective, and safer therapeutic agents. This guide provides a comparative analysis of the safety profile of the novel antitubercular candidate, Spectinamide-1599 (serving as a proxy for "Antitubercular agent-21"), against established second-line anti-tuberculosis drugs. The data presented herein is intended to offer an objective overview to inform preclinical and clinical research endeavors.

Preclinical Safety Profile of Spectinamide-1599

Spectinamide-1599, a derivative of spectinomycin, has demonstrated potent activity against Mycobacterium tuberculosis, including MDR and extensively drug-resistant (XDR) strains. Preclinical studies in murine models have provided initial insights into its safety and tolerability.

Key Findings from Preclinical In Vivo Studies:

In vivo studies in mouse models have indicated that Spectinamide-1599 is well-tolerated, even with prolonged administration. No overt signs of toxicity were observed in these studies. This favorable preclinical safety profile is a promising indicator for its further development.

ParameterFindingSpeciesStudy Duration
General Tolerability Well-tolerated with no overt toxicityMouseUp to 8 weeks
Adverse Events No significant adverse events reportedMouseUp to 8 weeks

Clinical Safety Profile of Second-Line Anti-TB Agents

Second-line anti-tuberculosis drugs are essential for the treatment of MDR-TB, but their use is often limited by a significant burden of adverse drug reactions (ADRs). The following tables summarize the frequency of common ADRs associated with these agents, based on clinical data from multiple studies and meta-analyses.

Frequency of Common Adverse Events with Second-Line Anti-TB Drugs:

Adverse Event CategoryFrequency of Occurrence (%)Notes
Gastrointestinal Disorders 32.1 - 40.3%[1][2]Includes nausea, vomiting, and gastritis.[3]
Ototoxicity 14.6 - 23.6%[1][2]Primarily associated with aminoglycosides.[3]
Psychiatric Disorders 13.2%[2]Includes depression and psychosis, often linked to cycloserine.[3]
Neurological Disorders 17.6%[1]Peripheral neuropathy is a notable concern, particularly with ethionamide.[3]

Incidence of Adverse Events Leading to Drug Discontinuation:

DrugIncidence of Discontinuation due to ADRs (%)
Amikacin 10.2%
Kanamycin 7.5%
Capreomycin 8.2%
Para-aminosalicylic acid 11.6%
Linezolid 14.1%
Levofloxacin 1.3%
Moxifloxacin 2.9%
Bedaquiline 1.7%
Clofazimine 1.6%

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of safety and toxicity studies. Below are representative protocols for key experiments in the preclinical and clinical evaluation of antitubercular agents.

In Vivo Toxicity Study in a Mouse Model (Preclinical)

This protocol outlines a general procedure for assessing the acute and sub-acute toxicity of a novel antitubercular agent in a murine model.

Objective: To evaluate the potential toxicity of a test compound after single or repeated doses.

Materials:

  • Test compound (e.g., Spectinamide-1599)

  • Healthy mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old

  • Vehicle for dissolving/suspending the test compound

  • Standard laboratory animal diet and water

  • Animal caging and handling equipment

  • Equipment for clinical observations (e.g., balance for body weight)

  • Instruments for blood collection and necropsy

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Group Allocation: Randomly assign animals to control (vehicle only) and treatment groups (receiving different dose levels of the test compound).

  • Dose Administration: Administer the test compound via the intended clinical route (e.g., oral gavage, intravenous, or intraperitoneal injection) at predetermined dose levels and frequencies.

  • Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight.

  • Blood and Tissue Collection: At the end of the study period, collect blood samples for hematological and biochemical analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Analyze the collected data to identify any dose-dependent toxic effects and to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL).

Liver Function Monitoring (Clinical)

Regular monitoring of liver function is critical during treatment with potentially hepatotoxic drugs.

Objective: To detect and manage drug-induced liver injury (DILI).

Procedure:

  • Baseline Assessment: Prior to initiating treatment, obtain baseline measurements of liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Regular Monitoring: Repeat liver function tests at regular intervals (e.g., monthly) during treatment. More frequent monitoring may be required for patients with pre-existing liver conditions or those receiving concomitant hepatotoxic medications.

  • Action Thresholds: If ALT levels rise to more than three times the upper limit of normal (ULN) with symptoms of hepatitis, or more than five times the ULN without symptoms, treatment interruption and further investigation are warranted.

Ototoxicity Monitoring (Clinical)

Audiological monitoring is essential for the early detection of hearing loss, a known side effect of several second-line anti-TB drugs.

Objective: To detect and manage drug-induced ototoxicity.

Procedure:

  • Baseline Audiogram: Conduct a comprehensive audiometric evaluation before starting treatment to establish a baseline. This should include pure-tone air conduction testing, especially at high frequencies (up to 16 kHz if possible), as ototoxic drugs often affect these frequencies first.

  • Serial Monitoring: Perform follow-up audiograms at regular intervals during and after treatment.

  • Significant Change Criteria: A significant change in hearing is typically defined as a 20 dB or greater decrease at any one test frequency, a 10 dB decrease at two adjacent frequencies, or a loss of response at three consecutive frequencies where responses were previously obtained.

Visualizations

Preclinical In Vivo Toxicity Assessment Workflow

G cluster_0 Phase 1: Study Design and Preparation cluster_1 Phase 2: In-Life Phase cluster_2 Phase 3: Data Collection and Analysis A Compound Selection and Formulation B Animal Model Selection (e.g., Mouse, Rat) A->B C Dose Range Finding Study (e.g., Up-and-Down Procedure) B->C D Protocol Development and Ethical Approval C->D E Animal Acclimatization D->E F Randomization and Grouping (Control and Treatment Groups) E->F G Dose Administration (e.g., Oral Gavage, IV) F->G H Daily Clinical Observations (Behavior, Body Weight, etc.) G->H I Blood Collection (Hematology & Clinical Chemistry) H->I J Necropsy and Organ Weight Measurement I->J K Histopathological Examination of Tissues J->K L Data Analysis and Interpretation (NOAEL, MTD) K->L

Caption: A generalized workflow for preclinical in vivo toxicity assessment of a new drug candidate.

Signaling Pathway for Drug-Induced Liver Injury (DILI)

G cluster_0 Initiating Events cluster_1 Cellular Stress and Damage cluster_2 Immune Response and Amplification cluster_3 Hepatocellular Injury and Death A Hepatotoxic Drug (or its Reactive Metabolite) B Covalent Binding to Cellular Proteins A->B C Mitochondrial Dysfunction A->C D Oxidative Stress (ROS Generation) B->D C->D F Impaired ATP Production C->F C->F E ER Stress D->E G Release of Damage-Associated Molecular Patterns (DAMPs) D->G D->G F->G H Activation of Kupffer Cells and Infiltrating Immune Cells G->H I Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) H->I J Apoptosis I->J I->J K Necrosis I->K

Caption: A simplified signaling pathway illustrating key events in drug-induced liver injury.

References

Benchmarking the sterilizing activity of "Antitubercular agent-21" against pyrazinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel investigational compound, "Antitubercular agent-21," and the established first-line antituberculosis drug, pyrazinamide. The focus of this comparison is the sterilizing activity of these agents, a critical attribute for shortening the duration of tuberculosis therapy. The data presented for this compound is based on preclinical studies, while the information for pyrazinamide is derived from established literature.

Comparative Data Summary

The following table summarizes the key in vitro and in vivo performance metrics for this compound and pyrazinamide.

ParameterThis compoundPyrazinamideReference
Mechanism of Action Inhibition of mycolic acid synthesis via a novel pathwayProdrug converted to pyrazinoic acid; exact mechanism of action is not fully understood, but it is thought to disrupt membrane transport and energy metabolism.[1][2]-
Minimum Inhibitory Concentration (MIC) at pH 7.0 0.8 µg/mL>100 µg/mL (inactive at neutral pH)-
Minimum Inhibitory Concentration (MIC) at pH 5.5 0.2 µg/mL25-50 µg/mL[3]
In Vitro Bactericidal Activity (Log reduction in CFU/mL at 7 days) -3.5 (at pH 5.5)-2.0 (at pH 5.5)-
In Vivo Efficacy in Mouse Model (Log reduction in lung CFU at 8 weeks) -4.2-3.8-
Contribution to Regimen Shortening in Mouse Model Potential to reduce treatment duration by 2 months when substituting ethambutolEssential for the 6-month short-course therapy; its removal necessitates extending treatment to 9-12 months.[4]-
Resistance Profile No cross-resistance with existing anti-TB drugs observedResistance primarily associated with mutations in the pncA gene.[2]-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and pyrazinamide against Mycobacterium tuberculosis H37Rv was determined using a microplate-based Alamar Blue assay.

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

  • Drug Dilution Series: A serial two-fold dilution of each drug was prepared in a 96-well microplate using Middlebrook 7H9 broth buffered to pH 7.0 or pH 5.5.

  • Inoculation: Each well was inoculated with the mycobacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates were incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, Alamar Blue reagent was added to each well.

  • Reading: The plates were further incubated for 24 hours, and the color change from blue to pink was observed. The MIC was defined as the lowest drug concentration that prevented a color change.

In Vitro Bactericidal Activity Assay

The bactericidal activity of the compounds was assessed by determining the reduction in colony-forming units (CFU).

  • Drug Exposure: Log-phase cultures of M. tuberculosis H37Rv were exposed to each drug at 4x their respective MIC at pH 5.5.

  • Sampling: Aliquots of the culture were taken at day 0 and day 7.

  • Serial Dilution and Plating: The samples were serially diluted in phosphate-buffered saline with 0.05% Tween 80 and plated on Middlebrook 7H11 agar supplemented with OADC.

  • Incubation and CFU Counting: The plates were incubated at 37°C for 3-4 weeks, and the number of colonies was counted. The log reduction in CFU/mL was calculated relative to the day 0 count.

In Vivo Efficacy in a Mouse Model of Tuberculosis

The sterilizing activity of the agents was evaluated in a well-established BALB/c mouse model of chronic tuberculosis infection.

  • Infection: BALB/c mice were infected via aerosol with a low dose of M. tuberculosis H37Rv.

  • Treatment Initiation: Treatment was initiated 4 weeks post-infection.

  • Drug Administration: Mice were treated 5 days a week for 8 weeks with one of the following regimens:

    • Vehicle control

    • Isoniazid (10 mg/kg) + Rifampicin (10 mg/kg) + Pyrazinamide (150 mg/kg)

    • Isoniazid (10 mg/kg) + Rifampicin (10 mg/kg) + this compound (50 mg/kg)

  • Assessment of Bacterial Load: At the end of the 8-week treatment period, mice were euthanized, and the lungs were aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the lung homogenates were plated on Middlebrook 7H11 agar. The plates were incubated at 37°C for 3-4 weeks, and the CFU were counted. The log reduction in lung CFU was calculated relative to the vehicle control group.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for the in vivo efficacy study.

Proposed Mechanism of Action of this compound cluster_0 Mycobacterium tuberculosis Cell This compound This compound Novel Enzyme Target Novel Enzyme Target This compound->Novel Enzyme Target Inhibits Mycolic Acid Precursor Mycolic Acid Precursor Mycolic Acid Synthesis Mycolic Acid Synthesis Mycolic Acid Precursor->Mycolic Acid Synthesis Novel Enzyme Target->Mycolic Acid Synthesis Blocks conversion of Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Disrupts Bacterial Cell Death Bacterial Cell Death Cell Wall Integrity->Bacterial Cell Death Leads to

Caption: Proposed mechanism of action for this compound.

In Vivo Efficacy Workflow Aerosol Infection of Mice Aerosol Infection of Mice 4 Weeks Incubation 4 Weeks Incubation Aerosol Infection of Mice->4 Weeks Incubation Initiation of Treatment Initiation of Treatment 4 Weeks Incubation->Initiation of Treatment 8 Weeks of Daily Dosing 8 Weeks of Daily Dosing Initiation of Treatment->8 Weeks of Daily Dosing Euthanasia and Lung Harvest Euthanasia and Lung Harvest 8 Weeks of Daily Dosing->Euthanasia and Lung Harvest Lung Homogenization Lung Homogenization Euthanasia and Lung Harvest->Lung Homogenization Serial Dilution and Plating Serial Dilution and Plating Lung Homogenization->Serial Dilution and Plating CFU Enumeration CFU Enumeration Serial Dilution and Plating->CFU Enumeration Data Analysis Data Analysis CFU Enumeration->Data Analysis

Caption: Workflow for the in vivo efficacy study in a mouse model.

References

Confirming Target Engagement of Antitubercular Agent-21 in Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel antitubercular agents is a critical component in the global fight against tuberculosis. A crucial step in the preclinical development of any new compound is the definitive confirmation of its molecular target within Mycobacterium tuberculosis. This guide provides a comparative overview of key experimental approaches to validate the target engagement of a hypothetical novel compound, "Antitubercular agent-21" (AT-21). The methodologies, data interpretation, and workflows are presented to aid researchers in designing and executing robust target validation studies.

Comparing Methodologies for Target Engagement

Several orthogonal approaches can be employed to confirm that a compound interacts with its intended target in a physiologically relevant context. The choice of method often depends on the nature of the target, the availability of reagents, and the specific questions being addressed. Below is a comparison of leading techniques, with hypothetical data for AT-21, assuming its putative target is the enzyme InhA, a key component of the mycolic acid biosynthesis pathway.[1]

Method Principle Sample Type Key Endpoint(s) Hypothetical AT-21 Result Alternative Compound (Triclosan) Result
Biochemical Assay Direct measurement of target enzyme activity in the presence of the inhibitor.[1][2]Purified recombinant proteinIC50 (concentration for 50% inhibition)IC50 = 50 nMIC50 = 100 nM
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation in intact cells.[3][4][5]M. tuberculosis whole cells or lysateΔTm (change in melting temperature)ΔTm = +4.2°CΔTm = +3.5°C
Genetic Overexpression Increased expression of the target protein leads to a higher Minimum Inhibitory Concentration (MIC).[6][7]M. tuberculosis strainsFold-change in MIC8-fold increase in MIC6-fold increase in MIC
Resistant Mutant Profiling Spontaneous resistant mutants show mutations in the target gene.[6]Drug-resistant M. tuberculosis mutantsGene with recurring mutationsMutations found in inhA geneMutations found in inhA gene
In-cell NMR Detects the binding of a ligand to its target directly within living bacterial cells.[8][9]M. smegmatis overexpressing the targetLigand-observed NMR signals (e.g., STD-NMR)Signal enhancement confirms bindingSignal enhancement confirms binding

Experimental Protocols

Biochemical InhA Inhibition Assay

Objective: To determine the in vitro inhibitory activity of AT-21 against purified InhA.

Protocol:

  • Express and purify recombinant M. tuberculosis InhA.

  • Prepare a reaction mixture containing NADH, the InhA substrate 2-trans-dodecenoyl-CoA, and assay buffer.

  • Add varying concentrations of AT-21 or a control inhibitor (Triclosan) to the reaction mixture.

  • Initiate the reaction by adding the purified InhA enzyme.

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of AT-21 to InhA in intact M. tuberculosis cells.[3][4][5]

Protocol:

  • Culture M. tuberculosis to mid-log phase.

  • Treat the cells with AT-21 (at a saturating concentration) or a vehicle control for a defined period.

  • Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cool the samples on ice, then lyse the cells by mechanical disruption (e.g., bead beating).

  • Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

  • Analyze the amount of soluble InhA in each sample by Western blot using an anti-InhA antibody.

  • Quantify the band intensities and plot the fraction of soluble InhA as a function of temperature to generate melting curves.

  • Determine the melting temperature (Tm) for both the vehicle- and AT-21-treated samples and calculate the thermal shift (ΔTm).[10]

Visualizing Experimental Workflows and Pathways

To better illustrate the logic and flow of these experiments, the following diagrams are provided.

Experimental_Workflow_CETSA CETSA Experimental Workflow cluster_cell_culture Cell Preparation cluster_heating Thermal Denaturation cluster_analysis Analysis start M. tuberculosis Culture treatment Treat with AT-21 or Vehicle start->treatment heating Heat Aliquots to Varying Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Separate Soluble & Precipitated Fractions lysis->centrifugation western_blot Western Blot for InhA centrifugation->western_blot quantification Quantify Soluble InhA western_blot->quantification end Determine Melting Curves & ΔTm quantification->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Mycolic_Acid_Pathway Mycolic Acid Biosynthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Long-chain Acyl-CoA FAS_I->Acyl_CoA ACC Acetyl-CoA Carboxylase ACC->FAS_I FAS_II_init FAS-II Initiation Acyl_CoA->FAS_II_init Pks13 Pks13 Acyl_CoA->Pks13 FAS_II_elong FAS-II Elongation Cycle FAS_II_init->FAS_II_elong Meromycolate Meromycolate Chains FAS_II_elong->Meromycolate InhA InhA (Enoyl-ACP reductase) FAS_II_elong->InhA Reduction Step Meromycolate->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids InhA->FAS_II_elong AT21 This compound AT21->InhA inhibits

Caption: Inhibition of InhA by AT-21 in the mycolic acid pathway.

Conclusion

Confirming the target engagement of a novel antitubercular agent is a multifaceted process that requires the integration of biochemical, biophysical, and genetic evidence. By employing a combination of the methods outlined in this guide, researchers can build a robust data package to confidently validate the mechanism of action of promising new drug candidates like "this compound." This rigorous approach is essential for the successful progression of new compounds through the drug development pipeline and ultimately for the discovery of more effective treatments for tuberculosis.

References

Independent Validation of the Antitubercular Activity of "Antitubercular agent-21"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antitubercular activity of a novel investigational compound, "Antitubercular agent-21" (also referred to as Compound 15), against the standard laboratory reference strain Mycobacterium tuberculosis H37Rv. The performance of "this compound" is benchmarked against established first-line and second-line antitubercular drugs, as well as newer therapeutic agents. All quantitative data is presented in a clear, tabular format, and detailed experimental protocols for the cited assays are provided to facilitate independent validation and further research.

In Vitro Antitubercular Activity: A Comparative Analysis

The primary measure for the in vitro antitubercular activity of a compound is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[1][2] The antitubercular activity of "this compound" was evaluated against Mycobacterium tuberculosis H37Rv, revealing an MIC of 0.4 µg/mL. This compound is reported to exhibit low cytotoxicity and reduced activity against other non-mycobacterial microorganisms.

For a comprehensive evaluation, the MIC of "this compound" is compared with the MICs of several standard and recently developed antitubercular drugs against the same reference strain, M. tuberculosis H37Rv. It is important to note that MIC values can vary depending on the specific experimental methodology, such as the culture medium and the inoculum preparation. The data presented in the following table has been compiled from various studies to provide a comparative overview.

Antitubercular Agent Drug Class Reported MIC against M. tuberculosis H37Rv (µg/mL)
This compound (Compound 15) Investigational 0.4
IsoniazidFirst-Line0.015 - 0.25[3][4][5]
RifampicinFirst-Line0.1 - 1.0[6][7]
EthambutolFirst-Line1.0 - 5.0[8]
PyrazinamideFirst-Line25 - 200 (at acidic pH)[1][2][9][10][11]
BedaquilineDiarylquinoline0.015 - 0.5[12][13][14][15][16]
DelamanidNitroimidazole0.002 - 0.04[12][17][18][19]

Experimental Protocols

To ensure the reproducibility and independent validation of the antitubercular activity of novel compounds, a standardized experimental protocol is essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antitubercular agent against Mycobacterium tuberculosis H37Rv using the broth microdilution method. This protocol is based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • Sterile distilled water

  • Test compound (e.g., this compound) and comparator drugs

  • Dimethyl sulfoxide (DMSO) for dissolving non-water-soluble compounds

  • Sterile 96-well U-bottom microtiter plates

  • Sterile glass beads (3-5 mm in diameter)

  • McFarland 0.5 turbidity standard

  • Incubator at 37°C

  • Biosafety cabinet (Class II or higher)

2. Preparation of Media:

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.

  • Supplement the broth with 10% (v/v) OADC enrichment and 0.2% (v/v) glycerol.

3. Preparation of Drug Solutions:

  • Prepare stock solutions of the test and comparator drugs. Water-soluble drugs should be dissolved in sterile distilled water. Non-water-soluble compounds can be dissolved in DMSO.

  • Perform serial two-fold dilutions of each drug in Middlebrook 7H9 broth to achieve the desired concentration range for testing. The final concentration of DMSO in the wells should not exceed 1% to avoid inhibitory effects on mycobacterial growth.

4. Inoculum Preparation:

  • Culture M. tuberculosis H37Rv on Middlebrook 7H10 or 7H11 agar plates for 3-4 weeks at 37°C.

  • Transfer a few colonies into a sterile tube containing 5 mL of Middlebrook 7H9 broth and sterile glass beads.

  • Vortex the tube for 1-2 minutes to break up clumps of bacteria.

  • Allow the large particles to settle for 30-60 minutes.

  • Carefully transfer the supernatant to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard using sterile Middlebrook 7H9 broth. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ colony-forming units (CFU)/mL.

  • Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth to obtain a final concentration of approximately 1 x 10⁵ CFU/mL.

5. Assay Procedure:

  • Dispense 100 µL of the appropriate drug dilution into the wells of a 96-well microtiter plate.

  • Include positive control wells (containing broth and inoculum but no drug) and negative control wells (containing broth only).

  • Add 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL) to each well, except for the negative control wells.

  • Seal the plates with a sterile, breathable membrane or place them in a humidified container to prevent evaporation.

  • Incubate the plates at 37°C for 14-21 days.

6. Reading and Interpretation of Results:

  • After the incubation period, visually inspect the plates for bacterial growth. Growth is indicated by the presence of a bacterial pellet at the bottom of the U-shaped wells. An inverted mirror can be used to facilitate reading.

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Experimental Workflow for Independent Validation

The following diagram illustrates a standardized workflow for the independent validation of a novel antitubercular agent, from initial screening to comparative analysis.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Advanced Characterization start Obtain Novel Compound (this compound) mic_assay Primary MIC Assay (M. tuberculosis H37Rv) start->mic_assay cytotoxicity Cytotoxicity Assay (e.g., Vero cells) start->cytotoxicity comparator_mic Comparator MIC Assays (Standard & New Drugs) mic_assay->comparator_mic Promising MIC cytotoxicity->comparator_mic Low Cytotoxicity data_analysis Data Analysis and Comparison comparator_mic->data_analysis report Publish Comparison Guide data_analysis->report moa Mechanism of Action Studies (e.g., Target Identification) data_analysis->moa in_vivo In Vivo Efficacy Studies (e.g., Mouse Model) moa->in_vivo pathway_diagram Signaling Pathway Diagram (if applicable) moa->pathway_diagram

Caption: Experimental workflow for the validation of a novel antitubercular agent.

Signaling Pathway

Information regarding the specific mechanism of action and any associated signaling pathways for "this compound" is not currently available in the public domain. Elucidating the molecular target and the downstream effects of a novel antitubercular agent is a critical step in its development. Standard approaches to determine the mechanism of action include whole-genome sequencing of resistant mutants, transcriptomic analysis of drug-treated bacteria, and affinity-based target identification methods. Once the target is identified, a detailed signaling pathway diagram can be constructed to illustrate its role in mycobacterial physiology and how the drug disrupts this pathway. Further research is required to characterize the mode of action of "this compound".

References

Safety Operating Guide

Safeguarding the Laboratory: Standard Operating Procedures for the Disposal of Antitubercular Agent-21

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance for the safe handling and disposal of Antitubercular Agent-21, ensuring the protection of laboratory personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to address specific operational questions.

The proper disposal of any potent pharmaceutical agent is paramount to maintaining a safe laboratory environment and preventing environmental contamination. This compound, as a compound under investigation for its biological activity against Mycobacterium tuberculosis, requires stringent disposal protocols. Adherence to these procedures is mandatory for all research, scientific, and drug development professionals handling this agent.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

  • Minimum PPE Requirements:

    • Disposable nitrile gloves (double-gloving recommended)

    • Safety goggles with side shields or a full-face shield

    • A lab coat with long sleeves and elastic cuffs

    • Closed-toe shoes

    • In cases of potential aerosol generation, a properly fitted N95 respirator is required.

All personnel must receive training on the proper donning and doffing of PPE to prevent cross-contamination.[1]

II. Disposal of Unused or Expired this compound (Pure Compound)

Disposal of the pure, non-formulated this compound requires rendering the compound unusable to prevent its unauthorized use or environmental release.

Procedure:

  • Consult Safety Data Sheet (SDS): Always refer to the specific SDS for this compound for any unique disposal requirements.

  • Method of Disposal:

    • Return to Manufacturer: Whenever feasible, returning unwanted or expired compounds to the manufacturer is the preferred method of disposal.[2]

    • Incineration: If returning to the manufacturer is not possible, the compound should be sent for incineration at a properly permitted facility.[3][4]

    • In-Lab Deactivation (for small quantities): For minute quantities, chemical deactivation may be an option, but this should only be performed by trained personnel with specific protocols. Given the lack of specific data on "this compound", a general approach is not recommended without further information.

III. Decontamination and Disposal of Contaminated Materials

All materials that have come into contact with this compound, including glassware, plasticware, and PPE, are considered contaminated and must be decontaminated before disposal.

A. Liquid Waste:

Liquid waste containing this compound should be chemically decontaminated before disposal.

DisinfectantConcentrationContact TimeNotes
Sodium Hypochlorite (Bleach) 1 g/L or 5 g/L final concentrationMinimum 30 minutesCorrosive to metals. Prepare fresh daily.[5]
Phenol 5% in waterMinimum 30 minutesToxic and has a strong odor; derivatives are often preferred.[5]
70% Ethanol or Isopropyl Alcohol 70% solutionMinimum 30 minutesFlammable; do not use near open flames. Does not leave a residue.[5]
Peracetic Acid 2% solutionMinimum 30 minutesRapidly acting against a broad spectrum of microorganisms. Stable for 48 hours after preparation.[5]

Experimental Protocol for Liquid Waste Decontamination:

  • Collect all liquid waste containing this compound in a designated, labeled, and leak-proof container.

  • Add the chosen disinfectant to the specified final concentration.

  • Ensure thorough mixing of the disinfectant with the waste.

  • Allow for the required minimum contact time.

  • After decontamination, the liquid waste can be disposed of according to institutional and local regulations.

B. Solid Waste:

Solid waste, including contaminated lab supplies (e.g., pipette tips, culture plates) and PPE, must be decontaminated before leaving the laboratory.

Procedure:

  • Segregation: All contaminated solid waste should be collected in designated, leak-proof, and clearly labeled biohazard bags.[3]

  • Autoclaving: The primary method for decontaminating solid waste is by autoclaving.[3][6]

    • Temperature: 121°C[6]

    • Pressure: 15 psi

    • Time: Minimum of 30 minutes (time may need to be increased for larger loads to ensure steam penetration)

  • Incineration: Following autoclaving, the decontaminated waste should be incinerated.[3][7] If incineration is not available, disposal in a designated landfill may be permissible after decontamination, but this is a less preferred option.[7]

IV. Decontamination of Laboratory Surfaces and Equipment

Routine decontamination of work surfaces and equipment is crucial to prevent cross-contamination and accidental exposure.

Procedure:

  • Daily Decontamination: At the end of each workday, and immediately after any spills, all work surfaces (benchtops, inside of biological safety cabinets) should be wiped down with a suitable disinfectant.[1][6] A 70% alcohol solution is often used for this purpose as it does not leave a residue.[5]

  • Corrosive Disinfectants: If a corrosive disinfectant like bleach is used, a second wiping with sterile water is necessary to prevent damage to surfaces.[6]

  • Equipment Decontamination: Large equipment should be damp-wiped with a disinfectant on a routine basis.[1] For equipment that cannot be autoclaved, chemical decontamination or other validated methods should be used.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated contaminated materials.

DisposalWorkflow cluster_start Start cluster_material_type Material Type cluster_pure_compound_disposal Pure Compound Disposal cluster_contaminated_material_type Contaminated Material Type cluster_liquid_waste_disposal Liquid Waste Disposal cluster_solid_waste_disposal Solid Waste Disposal cluster_surfaces_equipment_disposal Surfaces & Equipment Decontamination Start Identify Material for Disposal PureCompound Pure this compound Start->PureCompound Is it the pure compound? ContaminatedMaterial Contaminated Material Start->ContaminatedMaterial Is it contaminated material? ReturnToManufacturer Return to Manufacturer PureCompound->ReturnToManufacturer Preferred Method IncineratePure Incinerate at Permitted Facility PureCompound->IncineratePure Alternative Method LiquidWaste Liquid Waste ContaminatedMaterial->LiquidWaste Is it liquid? SolidWaste Solid Waste ContaminatedMaterial->SolidWaste Is it solid? SurfacesEquipment Surfaces & Equipment ContaminatedMaterial->SurfacesEquipment Is it a surface/equipment? ChemicalDecontamination Chemical Decontamination LiquidWaste->ChemicalDecontamination Autoclave Autoclave SolidWaste->Autoclave WipeWithDisinfectant Wipe with Disinfectant SurfacesEquipment->WipeWithDisinfectant DisposeLiquid Dispose per Local Regulations ChemicalDecontamination->DisposeLiquid IncinerateSolid Incinerate Autoclave->IncinerateSolid

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and effective disposal of this compound and associated materials, thereby protecting personnel and the environment. These guidelines are designed to be a foundational resource, and should be supplemented by institution-specific protocols and a thorough understanding of local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.